molecular formula C8H9ClN2 B2842987 5-Aminoindole hydrochloride CAS No. 161464-96-6; 65795-92-8

5-Aminoindole hydrochloride

Cat. No.: B2842987
CAS No.: 161464-96-6; 65795-92-8
M. Wt: 168.62
InChI Key: CZRIFWIECZRIKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Aminoindole hydrochloride is a useful research compound. Its molecular formula is C8H9ClN2 and its molecular weight is 168.62. The purity is usually 95%.
BenchChem offers high-quality 5-Aminoindole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Aminoindole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2.ClH/c9-7-1-2-8-6(5-7)3-4-10-8;/h1-5,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRIFWIECZRIKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65795-92-8
Record name 5-Aminoindole hydrochloride
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Foundational & Exploratory

The Pharmacological Utility of 5-Aminoindole Derivatives: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the biological activity, synthesis, and therapeutic potential of 5-aminoindole derivatives.

Executive Summary

The indole scaffold is often termed a "privileged structure" in medicinal chemistry due to its ability to mimic the side chain of tryptophan and interact with diverse biological targets. Within this class, 5-aminoindole derivatives represent a high-value subclass. The amine group at the C5 position serves as a critical vector for hydrogen bonding, allowing for precise interactions with the hinge regions of kinases, the active sites of metalloenzymes, and specific pockets in G-protein-coupled receptors (GPCRs).

This guide synthesizes current research on 5-aminoindole derivatives, focusing on their role as potent kinase inhibitors (VEGFR, CDK, JAK2), antimitotic agents (tubulin inhibition), and anti-infectives. It provides actionable synthetic protocols and validated bioassay methodologies to support researchers in optimizing this scaffold.

Chemical Significance & SAR Logic

The 5-aminoindole core offers unique electronic and steric advantages compared to other indole isomers.

  • Electronic Vector: The nitrogen lone pair at C5 acts as a hydrogen bond donor/acceptor depending on derivatization (e.g., amide vs. free amine). This is geometrically distinct from the C3 position (common in tryptamines), allowing access to different sub-pockets in enzyme active sites.

  • Solubility & Metabolism: The C5 amine provides a handle for introducing polar groups (sulfonamides, solubilizing heterocycles) that improve ADME properties without disrupting the hydrophobic binding of the indole core.

  • Hinge Binding: In kinase inhibitors, the indole NH (position 1) and the C5-substituent often form a bidentate hydrogen bonding motif with the kinase hinge region (e.g., Glu/Leu backbone residues).

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the functional logic of the 5-aminoindole scaffold in drug design.

SAR_5_Aminoindole Core 5-Aminoindole Core N1 Position 1 (NH) H-Bond Donor (Hinge Binding) Core->N1 C3 Position 3 Electrophilic Attack Site (Hydrophobic Interaction) Core->C3 C5 Position 5 (Amino) Critical Vector (Selectivity & Potency) Core->C5 Amide Amide Linkage (Kinase Specificity) C5->Amide Acylation Sulfonamide Sulfonamide (Solubility/Antiviral) C5->Sulfonamide Sulfonylation Heterocycle Heterocycle Fusion (e.g., Pyrimidines for JAK2) C5->Heterocycle Coupling

Caption: SAR map highlighting the strategic importance of the C5-amino vector for introducing specificity-conferring groups.

Therapeutic Applications & Mechanism of Action

Oncology: Kinase Inhibition & Tubulin Polymerization

The most prolific application of 5-aminoindoles is in cancer therapy.

  • Kinase Inhibition (VEGFR, CDK, JAK2):

    • Derivatives such as 1-amino-5H-pyrido[4,3-b]indol-4-carboxamides have been identified as JAK2 inhibitors.[1]

    • Compounds synthesized via the reduction of 5-nitroindoles have shown nanomolar inhibition of CDK-1 and HER-2 .[2] The 5-amino group often mimics the adenine ring of ATP, competing for the ATP-binding site.

  • Tubulin Inhibition:

    • 5-aminoindole derivatives (specifically those with methoxy substitutions at C6 or linked to trimethoxyphenyl moieties) bind to the colchicine site of tubulin. This disrupts microtubule dynamics, leading to G2/M cell cycle arrest.

    • Key Compound: Compound 5m (IC50 = 0.37 µM for tubulin polymerization) demonstrates that shifting substituents around the 5-amino core drastically alters potency.

Infectious Diseases[4]
  • Malaria: The compound Genz-668764 , an aminoindole derivative, exhibits potent antimalarial activity (IC50 ~30 nM against P. falciparum). It acts by disrupting parasitic metabolic pathways, distinct from chloroquine resistance mechanisms.

  • Antimicrobial: 5-(1-substituted amino-2,4-dithiobiureto) aminoindoles have shown efficacy against S. aureus and E. coli, likely through membrane disruption or inhibition of bacterial cell wall synthesis.

Inflammation (5-Lipoxygenase)
  • Mechanism: 2-amino-5-hydroxyindoles (closely related to the 5-amino scaffold) inhibit 5-lipoxygenase (5-LO), a key enzyme in leukotriene biosynthesis.[3] This pathway is critical for treating asthma and allergic rhinitis.

Experimental Protocols

Synthesis of 5-Aminoindole Derivatives

Objective: To generate a library of 5-amidoindole derivatives from commercially available 5-nitroindole.

Step 1: Reduction of 5-Nitroindole

  • Reagents: 5-Nitroindole (1.0 eq), Iron powder (5.0 eq), Ammonium Chloride (NH4Cl, 10.0 eq), Ethanol/Water (3:1 v/v).

  • Protocol:

    • Dissolve 5-nitroindole in EtOH/H2O in a round-bottom flask.

    • Add Fe powder and NH4Cl.

    • Reflux at 80°C for 2-4 hours. Monitor via TLC (Solvent: Hexane/EtOAc 1:1). The nitro spot (yellow) should disappear, replaced by a fluorescent amine spot.

    • Critical Step: Filter the hot mixture through a Celite pad to remove iron residues. Wash with hot ethanol.

    • Concentrate the filtrate under reduced pressure. Extract with Ethyl Acetate (3x), wash with brine, dry over Na2SO4, and concentrate to yield crude 5-aminoindole (typically brown solid).

Step 2: Amide Coupling (Derivatization)

  • Reagents: 5-Aminoindole (1.0 eq), Acyl Chloride (1.1 eq), Triethylamine (TEA, 1.5 eq), Dichloromethane (DCM, anhydrous).

  • Protocol:

    • Dissolve 5-aminoindole and TEA in anhydrous DCM under Nitrogen atmosphere at 0°C.

    • Add Acyl Chloride dropwise.

    • Stir at 0°C for 30 min, then warm to Room Temperature (RT) for 2-12 hours.

    • Quench: Add water. Separate organic layer.[4]

    • Purification: Silica gel column chromatography (Gradient: Hexane -> Hexane/EtOAc).

Biological Evaluation: Kinase Inhibition Assay (Generic Format)

Objective: Determine the IC50 of synthesized derivatives against a target kinase (e.g., VEGFR2).

System Validation:

  • Positive Control: Staurosporine or Sunitinib (known inhibitors).

  • Negative Control: DMSO only (0% inhibition).

  • Z-Factor: Must be > 0.5 for the assay to be considered valid.

Protocol:

  • Preparation: Prepare 3x Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% BSA).

  • Compound Plating: Dispense 10 µL of test compound (serially diluted in DMSO/Buffer) into a 96-well plate. Final DMSO concentration should be <1%.

  • Enzyme Addition: Add 10 µL of Recombinant Kinase (e.g., VEGFR2, ~5-10 ng/well) in Kinase Buffer. Incubate for 10 min at RT to allow compound-enzyme binding.

  • Reaction Initiation: Add 10 µL of ATP/Substrate mix (e.g., Poly(Glu,Tyr) and 10 µM ATP).

  • Incubation: Incubate at 30°C for 60 minutes.

  • Detection: Add 30 µL of ADP-Glo™ Reagent (Promega) or similar luminescent detection reagent to stop the reaction and deplete remaining ATP. Incubate 40 min.

  • Readout: Measure Luminescence on a plate reader.

  • Analysis: Plot Relative Luminescence Units (RLU) vs. Log[Compound]. Fit to a sigmoidal dose-response curve to calculate IC50.

Visualization: Experimental Workflow

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Validation (Kinase Assay) Nitro Start: 5-Nitroindole Reduction Reduction (Fe/NH4Cl) Reflux 4h Nitro->Reduction Amino Intermediate: 5-Aminoindole Reduction->Amino Coupling Coupling (R-COCl) DCM, 0°C Amino->Coupling Product Final Derivative Coupling->Product Incubation Incubate Enz + Cmpd 10 min Product->Incubation Transfer ATP Add ATP/Substrate 60 min Reaction Incubation->ATP Detect Luminescent Detection (ADP Quantification) ATP->Detect Analysis IC50 Calculation Detect->Analysis

Caption: Integrated workflow from chemical synthesis to biological validation.

Quantitative Data Summary

The table below summarizes key biological data points for 5-aminoindole derivatives from recent literature.

Compound IDTarget / Cell LineActivity MetricTherapeutic AreaReference
Genz-668764 P. falciparum (Malaria)IC50 = 28–65 nMInfectious Disease[1]
Compound 5m Tubulin PolymerizationIC50 = 0.37 µMOncology[2]
Compound 53l CDK-1 / Cyclin B~51% Inhibition @ 10 µMOncology[3]
HD05 Leukemia Cell Lines~78% Growth InhibitionOncology[4]
3n 5-Lipoxygenase (5-LO)IC50 ≈ 300 nMInflammation[5]

References

  • Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum. Antimicrob Agents Chemother.[5] 2012. Link

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules. 2022.[6][7] Link

  • Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Adv. 2024.[2][8] Link

  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives. Molecules. 2022.[6][7] Link

  • Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase. J Med Chem.[3] 2008.[9][10][11] Link

Sources

Technical Whitepaper: 5-Aminoindole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Scaffold in Kinase Inhibitor Design and Serotonin Analog Synthesis

Executive Summary

5-Aminoindole hydrochloride is a high-value heterocyclic building block extensively utilized in modern medicinal chemistry. Unlike its free base counterpart, which is prone to rapid oxidative degradation, the hydrochloride salt offers enhanced stability and solubility, making it the preferred form for storage and handling in drug discovery campaigns. This scaffold is structurally homologous to serotonin (5-hydroxytryptamine) and serves as a critical pharmacophore in the development of kinase inhibitors (targeting VEGFR, PDGFR, and CHK1) and CNS-active agents. This guide provides a comprehensive technical analysis of its properties, synthesis, and application in high-throughput synthesis.

Chemical Profile & Stability Analysis

The indole nucleus is electron-rich, making the C5-position amine highly nucleophilic but also susceptible to oxidation. The hydrochloride salt form mitigates this risk by protonating the amine, thereby reducing the electron density of the ring system and preventing the formation of oxidative dimers (e.g., azo or azoxy species) commonly seen with the free base.

Physicochemical Properties
PropertyDataNote
Formula C₈H₈N₂·HClMonohydrochloride salt
Molecular Weight 168.63 g/mol Free base: 132.16 g/mol
Appearance Off-white to grey crystalline powderDarkens upon oxidation
Solubility Water, Methanol, DMSOPoor solubility in non-polar solvents (Hexane, Et₂O)
Melting Point >250 °C (dec.)Distinct from free base (131–135 °C)
pKa (Conj. Acid) ~5.8 (C5-NH₃⁺)Indole NH pKa is ~17 (not protonated by HCl)
Structural Reactivity

The 5-aminoindole scaffold possesses two distinct nitrogen centers with orthogonal reactivity:

  • C5-Amine (Primary): Highly nucleophilic. Readily participates in acylation, reductive amination, and sulfonylation. This is the primary vector for library expansion in drug discovery.

  • N1-Indole (Secondary): Aromatic and non-basic.[1] Requires deprotonation (e.g., NaH, K₂CO₃) for alkylation. Often left unsubstituted to maintain H-bond donor capability in kinase hinge binding.

Synthetic Utility & Manufacturing

The synthesis of 5-aminoindole hydrochloride is a two-stage process: the reduction of 5-nitroindole followed by immediate salt formation to arrest oxidation.

Synthesis Workflow Diagram

SynthesisWorkflow Nitro 5-Nitroindole (Starting Material) Reduction Catalytic Reduction (H2, Pd/C or Fe/NH4Cl) Nitro->Reduction Solvent: MeOH/EtOH FreeBase 5-Aminoindole (Free Base - Unstable) Reduction->FreeBase Filtration & Conc. SaltFormation Acidification (HCl in Dioxane/Ether) FreeBase->SaltFormation Inert Atm (N2) FinalProduct 5-Aminoindole HCl (Stable Salt) SaltFormation->FinalProduct Precipitation

Figure 1: Step-wise synthesis of 5-Aminoindole Hydrochloride from 5-Nitroindole, emphasizing the critical salt formation step for stability.

Industrial Reduction Methods

While catalytic hydrogenation (H₂/Pd-C) is efficient, it poses safety risks on a kilo-scale due to the pyrophoric nature of the catalyst. An alternative, scalable method involves iron-mediated reduction:

  • Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl).[2]

  • Solvent: Ethanol/Water (3:1).

  • Mechanism: Single electron transfer (SET) reduction.

  • Advantage: Chemoselective; avoids reduction of the indole double bond (C2=C3), which can occur under vigorous hydrogenation.

Medicinal Chemistry Applications

Kinase Inhibitor Design

5-Aminoindole is a "privileged structure" in kinase drug discovery. The indole NH serves as a hydrogen bond donor to the hinge region of the kinase ATP-binding pocket, while the C5-amine provides a vector to explore the solvent-exposed region or the hydrophobic back pocket.

  • Target Classes: VEGFR (Vascular Endothelial Growth Factor Receptor), PDGFR, and CHK1 (Checkpoint Kinase 1).

  • Mechanism: The C5-amine is often derivatized into a urea or amide. This extension allows for interactions with the "gatekeeper" residues or the DFG motif (Asp-Phe-Gly) activation loop.

Case Study: VEGFR-2 Inhibitors Researchers have synthesized 5-aminoindole derivatives where the C5-amine is coupled with isocyanates to form ureido-indoles. These compounds demonstrate IC₅₀ values in the nanomolar range by mimicking the binding mode of approved drugs like Sunitinib.

Serotonin (5-HT) Modulators

Due to its structural isomorphism with serotonin (5-hydroxytryptamine), 5-aminoindole serves as a bioisostere. Replacing the 5-hydroxyl group of serotonin with an amine (or amide) alters the metabolic stability and lipophilicity (LogP) while retaining affinity for 5-HT receptors.

Experimental Protocols

Safety Note: All procedures involving 5-aminoindole should be performed under low-light conditions to prevent photo-oxidation.

Protocol A: Preparation of 5-Aminoindole Hydrochloride

This protocol ensures the isolation of the stable salt form.

  • Reduction: Dissolve 5-nitroindole (10 mmol) in MeOH (50 mL). Add 10% Pd/C (10 wt%). Stir under H₂ balloon (1 atm) for 4–6 hours at RT. Monitor by TLC (disappearance of yellow nitro spot).

  • Filtration: Filter the mixture through a Celite pad under nitrogen to remove the catalyst. Wash with anhydrous MeOH.

  • Acidification: Cool the filtrate to 0 °C. Dropwise add 4M HCl in 1,4-dioxane (12 mmol, 1.2 eq).

  • Isolation: A precipitate will form immediately. Add diethyl ether (50 mL) to complete precipitation.

  • Purification: Filter the solid, wash with cold ether, and dry under vacuum. Store at 4 °C in an amber vial.

Protocol B: General Amide Coupling (Drug Discovery Workflow)

Standard procedure for derivatizing the C5-amine.

  • Activation: To a solution of the Carboxylic Acid (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 10 min.

  • Coupling: Add 5-Aminoindole Hydrochloride (1.0 eq). Note: The extra equivalent of DIPEA in step 1 neutralizes the HCl salt.

  • Reaction: Stir at RT for 2–12 hours.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ and brine. Dry over Na₂SO₄.

Handling & Safety (SDS Summary)

Hazard ClassH-CodeDescription
Acute Toxicity H302Harmful if swallowed.[3]
Skin Irritation H315Causes skin irritation.[3][4]
Eye Irritation H319Causes serious eye irritation.[3]
STOT-SE H335May cause respiratory irritation.[3][4]

Storage Protocol:

  • Temperature: Refrigerate (2–8 °C).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.

  • Container: Amber glass vials (light sensitive).

  • Shelf Life: The HCl salt is stable for >2 years if stored correctly; the free base degrades within weeks in air.

References

  • PubChem. 5-Aminoindole hydrochloride (CID 16211959). National Library of Medicine. [Link]

  • Zhang, S., et al. (2008). 5-Aminoindole, a new ligand for hydrophobic charge induction chromatography.[5] Journal of Chromatography A. [Link]

  • Popowycz, F., et al. (2019). The Azaindole Framework in the Design of Kinase Inhibitors.[6] Molecules (MDPI). [Link]

Sources

Methodological & Application

Application Note: Preparation of 5-Aminoindole Hydrochloride Stock Solution

[1][2]

Abstract

This technical guide provides a standardized protocol for the preparation, handling, and storage of 5-Aminoindole Hydrochloride stock solutions.[1] Due to the electron-rich nature of the indole ring and the primary amine substituent, this compound is highly susceptible to oxidative degradation (dimerization/polymerization) and photolysis.[1] This guide prioritizes solubility optimization and stability preservation , recommending anhydrous DMSO as the primary vehicle for stock preparation while providing caveats for aqueous handling.

Part 1: Chemical Identity & Critical Parameters[1][3]

Before initiating the protocol, verify the specific salt form. This guide focuses on the Hydrochloride (HCl) salt, which offers distinct solubility properties compared to the free base.

Chemical Profile
ParameterDetails
Compound Name 5-Aminoindole Hydrochloride
CAS Number 65795-92-8 (HCl salt) / 5192-03-0 (Free base)
Molecular Formula C₈H₈N₂[1][2][3] · HCl
Molecular Weight 168.62 g/mol (Salt) / 132.16 g/mol (Free base)
Physical Appearance Off-white to grey/brown crystalline powder
Solubility (Preferred) DMSO (≥ 50 mM), Ethanol (≥ 25 mM)
Solubility (Aqueous) Water (Variable/Moderate); prone to rapid oxidation in solution
The Stability-Solubility Paradox

Researchers often default to water for HCl salts.[1] However, 5-aminoindole is an oxidative liability .[1]

  • Mechanism of Degradation: The amino group at position 5 activates the indole ring, making it electron-rich and prone to radical-mediated oxidation by atmospheric oxygen.[1] This results in the formation of insoluble dark pigments (melanin-like oligomers).[1]

  • Impact of Solvent: While the HCl salt is water-soluble, aqueous solutions accelerate auto-oxidation, especially at neutral or basic pH.[1]

  • Recommendation: Prepare high-concentration stock solutions in anhydrous DMSO or degassed water and store under inert gas.

Part 2: Materials & Equipment

Reagents
  • 5-Aminoindole Hydrochloride (High purity >98%).[1]

  • Solvent A (Primary): Dimethyl sulfoxide (DMSO), Anhydrous, ≥99.9% (Cell Culture Grade).[1]

  • Solvent B (Alternative): Ethanol (Absolute) or Nuclease-free Water (degassed).[1]

  • Inert Gas: Argon or Nitrogen (for headspace purging).[1]

Equipment
  • Analytical Balance (Precision 0.1 mg).[1]

  • Vortex Mixer.[1]

  • Ultrasonic Water Bath (optional, for stubborn particulates).[1]

  • Syringe Filters:

    • For DMSO/Ethanol: 0.2 µm PTFE or Nylon (hydrophobic/compatible).[1]

    • For Water: 0.2 µm PES or PVDF.[1]

  • Amber Glass Vials (Screw cap with PTFE liner).[1]

Part 3: Preparation Protocol

Workflow Logic (Graphviz)[1]

GStartStart: Solid 5-Aminoindole HClSolventCheckSelect Solvent SystemStart->SolventCheckDMSOAnhydrous DMSO(Recommended for Stability)SolventCheck->DMSOLong-term StockWaterDegassed Water(Immediate Use Only)SolventCheck->WaterAcute AssayWeighWeigh Compound(Minimize Light Exposure)DMSO->WeighWater->WeighDissolveDissolve via Vortexing(Flush with Argon)Weigh->DissolveFilterSyringe Filter(0.22 µm PTFE)Dissolve->FilterAliquotAliquot into Amber Vials(Avoid Freeze-Thaw)Filter->AliquotStorageStore at -20°C or -80°CAliquot->Storage

Caption: Decision tree and workflow for the preparation of 5-aminoindole HCl stock solutions. Green path indicates the recommended stability-optimized route.

Protocol A: DMSO Stock Solution (Recommended)

Target Concentration: 50 mM (8.43 mg/mL)[1]

  • Preparation of Environment: Work in a low-light environment or wrap vessels in aluminum foil.

  • Weighing: Accurately weigh 8.43 mg of 5-aminoindole HCl into a sterile microcentrifuge tube or glass vial.

  • Solvation: Add 1.0 mL of anhydrous DMSO.

    • Note: Do not add the solid to the solvent; always add solvent to the solid to prevent clumping.

  • Dissolution: Vortex vigorously for 30–60 seconds. If visible particles remain, sonicate for 2 minutes in a water bath (ambient temperature).

    • Observation: The solution should be clear and colorless to pale yellow. Dark yellow/brown indicates oxidation.[1]

  • Filtration (Sterilization): Pass the solution through a 0.2 µm PTFE syringe filter into a sterile amber glass vial.

  • Inert Gas Overlay: Gently blow a stream of Argon or Nitrogen into the headspace of the vial for 5–10 seconds to displace oxygen.[1]

  • Aliquot & Store: Dispense into small aliquots (e.g., 50–100 µL) to avoid repeated freeze-thaw cycles. Store at -20°C (stable for 3–6 months) or -80°C (stable for >1 year).

Protocol B: Aqueous Stock Solution (High Risk)

Target Concentration: 10 mM (1.69 mg/mL) Use strictly for immediate applications where organic solvents are prohibited.[1]

  • Degassing: Boil deionized water for 5 minutes or sonicate under vacuum to remove dissolved oxygen. Allow to cool to room temperature.

  • Dissolution: Weigh 1.69 mg of 5-aminoindole HCl and add 1.0 mL of degassed water.

  • Mixing: Vortex immediately. The salt should dissolve readily.[1]

  • pH Check (Critical): The solution will be acidic due to the HCl counterion.[1] If buffering is required, add to the final buffer immediately before use. Do not store the stock at neutral/basic pH, as this accelerates oxidation.

  • Usage: Use within 4 hours . Discard any unused portion.

Part 4: Quality Control & Troubleshooting

Visual Inspection[1]
  • Pass: Solution is clear, colorless, or very faint yellow.

  • Fail: Solution turns pink, brown, or black (melanin formation).[1] Discard immediately.

  • Fail: Visible precipitate (saturation reached or salting out).[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
Rapid Browning Oxidation due to high pH or air exposure.[1]Use anhydrous DMSO; purge with Argon; ensure acidic/neutral pH.[1]
Precipitation in Buffer "Salting out" effect or pH shock.[1]Dilute the DMSO stock slowly into the buffer while vortexing.[1] Keep final DMSO < 1%.
Incomplete Dissolution Concentration too high for solvent.[1]Sonicate at 30°C; lower target concentration; switch from water to DMSO.

Part 5: Safety & Handling (SDS Summary)

  • Hazards: 5-Aminoindole HCl is an Irritant (Skin/Eye/Respiratory).[1][4] It may be harmful if swallowed (Acute Tox. 4).[1]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.[5]

  • Disposal: Dispose of as hazardous chemical waste (nitrogen-containing organic).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78867, 5-Aminoindole.[1] Retrieved from [Link][1]

Application Note: 5-Aminoindole Ligand for Hydrophobic Charge Induction Chromatography (HCIC)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the preparation and utilization of 5-Aminoindole (AI) as a ligand for Hydrophobic Charge Induction Chromatography (HCIC). This guide synthesizes literature-derived parameters with practical process development insights.

Executive Summary

The purification of monoclonal antibodies (mAbs) and recombinant proteins often relies on Protein A affinity or traditional Hydrophobic Interaction Chromatography (HIC).[1] However, Protein A is costly and sensitive to harsh cleaning, while HIC requires high-salt buffers that complicate downstream steps.

5-Aminoindole (AI) represents a robust "mixed-mode" HCIC ligand.[2] It combines the strong hydrophobicity of the indole ring with the pH-dependent ionization of the amino group.

  • At Neutral pH (7.0–8.0): The ligand is predominantly uncharged and hydrophobic, binding target proteins via hydrophobic residues.

  • At Acidic pH (3.0–4.0): The amino group becomes protonated (positively charged). Since most proteins are also positively charged below their pI, electrostatic repulsion triggers elution without the need for decreasing salt gradients.

This guide details the mechanism, resin preparation, and chromatographic workflow for using 5-aminoindole to purify antibodies and enzymes (e.g., Lysozyme) from complex feedstocks.

Mechanism of Action

The "Indole Switch"

The 5-aminoindole molecule consists of a hydrophobic indole ring and an exocyclic amine. When coupled to a solid support (e.g., Sepharose) via the amino group, the resulting linkage (typically a secondary amine) exhibits a pKa in the range of 4.5–6.0, depending on the spacer arm and local chemical environment.

  • Adsorption Phase (pH > pKa): The amine is deprotonated (neutral). The indole ring interacts with hydrophobic pockets on the protein surface (e.g., the Fc region of IgG). Moderate salt concentrations (0.1–0.5 M NaCl) enhance this binding by organizing water molecules (lyotropic effect).

  • Elution Phase (pH < pKa): As pH drops, the ligand acquires a positive charge.[3] Simultaneously, the target protein (typically basic or neutral at pH 7) becomes increasingly positive. The resulting Coulombic repulsion (

    
    ) disrupts the hydrophobic interaction, releasing the protein.
    
DOT Diagram: The HCIC Mechanism

HCIC_Mechanism cluster_neutral Phase 1: Binding (pH 7.0 - 8.0) cluster_acidic Phase 2: Elution (pH 3.0 - 4.0) Ligand_N 5-Aminoindole Ligand (Uncharged/Hydrophobic) Interaction_N Hydrophobic Adsorption Ligand_N->Interaction_N High Affinity Protein_N Target Protein (Hydrophobic Patches Exposed) Protein_N->Interaction_N Ligand_A Ligand Protonated (Positively Charged +) Interaction_N->Ligand_A pH Decrease (Buffer Change) Protein_A Target Protein (Positively Charged +) Ligand_A->Protein_A Repels Interaction_A Electrostatic Repulsion (Elution)

Figure 1: Mechanistic switch of 5-aminoindole during HCIC. Binding is driven by hydrophobicity; elution is driven by charge repulsion.[1][3]

Experimental Protocol

Materials & Reagents[4][5][6][7][8][9]
  • Ligand: 5-Aminoindole (97%+ purity).

  • Base Matrix: Epoxy-activated Sepharose 6B (or equivalent agarose beads).

  • Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 9.0–10.0 (or 50% Dioxane/Water for solubility).

  • Blocking Agent: 1 M Ethanolamine, pH 8.0.

  • Chromatography System: ÄKTA pure or similar FPLC system.

Resin Synthesis (Ligand Coupling)
  • Ligand Dissolution: Dissolve 5-aminoindole in 50% (v/v) 1,4-dioxane/water mixture. The indole is sparingly soluble in pure water; organic co-solvent is critical.

  • Coupling: Mix the dissolved ligand with Epoxy-activated Sepharose (suction-dried).

    • Ratio: Aim for 20–40 µmol ligand per mL of gel.

    • Conditions: Incubate at 37°C for 24 hours with gentle shaking.

  • Blocking: Wash resin with distilled water, then incubate with 1 M Ethanolamine (pH 8.0) for 4 hours to block remaining active groups.

  • Storage: Store in 20% Ethanol at 4°C.

Chromatography Method

This protocol is optimized for the purification of a standard monoclonal antibody (mAb) or Lysozyme.

Buffer Preparation
BufferCompositionpHFunction
Buffer A (Equilibration) 20 mM Phosphate + 0.1 M NaCl7.2Establishes neutral pH; salt promotes mild hydrophobic binding.
Buffer B (Elution) 20 mM Sodium Citrate (or Acetate)3.0Protonates ligand and protein to induce repulsion.
Buffer C (Strip/CIP) 1.0 M NaOH>13Sanitization and removal of tightly bound precipitates.
Step-by-Step Workflow
  • Equilibration: Flow Buffer A at 150 cm/h (approx. 0.5–1.0 mL/min for small columns) for 5–10 CV until conductivity and pH stabilize.

  • Sample Loading:

    • Adjust sample pH to 7.2.

    • Optional: Add NaCl to 0.1 M if the feed is low-salt. Unlike HIC, high salt (2 M) is not required, but moderate salt (0.1–0.5 M) increases capacity.

    • Load sample at a residence time of 2–4 minutes.

  • Wash:

    • Flow Buffer A for 5–10 CV.

    • Monitor UV (280 nm) until baseline returns to zero.

  • Elution (Gradient or Step):

    • Step Elution: Switch to 100% Buffer B.

    • Gradient Elution: 0% to 100% Buffer B over 20 CV. Gradient elution is recommended for initial method development to determine the precise elution pH of the target.

  • Regeneration/CIP:

    • Flow Buffer C (1 M NaOH) for 3–5 CV (Contact time: 15-30 min).

    • Re-equilibrate immediately with Buffer A.

Process Flow & Logic

The following diagram illustrates the decision-making process during the purification run.

Workflow Start Start: Crude Feedstock Adjust Adjust pH to 7.0-8.0 (Optional: Add 0.1M NaCl) Start->Adjust Load Load onto AI-Sepharose Adjust->Load Wash Wash (Buffer A) Remove unbound impurities Load->Wash Check_UV UV Baseline Stable? Wash->Check_UV Check_UV->Wash No Elute Elute (Buffer B, pH 3.0) Induce Charge Repulsion Check_UV->Elute Yes Analyze Analyze Fractions (SDS-PAGE / SEC) Elute->Analyze CIP CIP (1M NaOH) Regenerate Column Analyze->CIP

Figure 2: Operational workflow for 5-aminoindole HCIC purification.

Data Analysis & Troubleshooting

Expected Performance Metrics
ParameterTypical ValueNotes
Dynamic Binding Capacity (DBC) 20–35 mg/mLDependent on ligand density and flow rate.
Recovery > 90%High recovery due to gentle elution mechanism.
Purity (IgG) > 95%Effective removal of HCP (Host Cell Proteins) and aggregates.
Troubleshooting Guide

Issue 1: Low Binding Capacity

  • Cause: pH of load is too low (ligand partially charged) or salt concentration is too low.

  • Solution: Ensure Load pH is > 7.0. Supplement load with 100–200 mM NaCl to enhance hydrophobic interactions.

Issue 2: Protein Elutes in Wash

  • Cause: Hydrophobic interaction is too weak.

  • Solution: Increase ligand density during synthesis or increase salt concentration in the equilibration buffer (up to 0.5 M NaCl).

Issue 3: Poor Elution Peak Shape (Tailing)

  • Cause: Strong hydrophobic interaction persists even at low pH.

  • Solution: Add a polarity modifier to the elution buffer (e.g., 10–20% Propylene Glycol or Ethylene Glycol) to assist in disrupting hydrophobic bonds.

References

  • Yang, Q., et al. (2008). "5-Aminoindole, a new ligand for hydrophobic charge induction chromatography."[2] Journal of Chromatography A.

  • Schwartz, W., et al. (2001). "Hydrophobic charge induction chromatography for the purification of monoclonal antibodies." Journal of Chromatography A. (Foundational HCIC mechanism).[1]

  • Ghose, S., et al. (2005).[4][5] "Protein interactions in hydrophobic charge induction chromatography (HCIC)." Biotechnology Progress.

  • ChemicalBook. "5-Aminoindole Synthesis and Chemical Properties."

Sources

synthesis of Smac mimetics using 5-aminoindole hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthetic protocol for designing non-peptidomimetic Smac (Second Mitochondria-derived Activator of Caspases) mimetics utilizing 5-aminoindole hydrochloride as a core scaffold. Smac mimetics are a class of targeted therapeutics that antagonize Inhibitor of Apoptosis Proteins (IAPs), specifically XIAP and cIAP1/2, thereby restoring apoptotic pathways in cancer cells.[1]

While traditional Smac mimetics replicate the N-terminal AVPI (Ala-Val-Pro-Ile) tetrapeptide motif, this protocol focuses on a "hybrid" design where 5-aminoindole replaces the C-terminal Isoleucine/Phenylalanine residue. The indole moiety provides a rigid, hydrophobic anchor capable of high-affinity interactions with the BIR3 domain of XIAP, while the 5-amino group serves as the critical attachment point for the peptide-mimetic chain.

Biological Rationale & Mechanism

The endogenous Smac protein binds to IAPs via its N-terminal AVPI motif. The Isoleucine (Ile) at position 4 inserts into a hydrophobic pocket on the surface of the IAP BIR3 domain.

  • Role of 5-Aminoindole: The indole ring mimics the hydrophobic side chain of Isoleucine or Tryptophan. By coupling the AVPI-mimicking peptide chain (Ala-Val-Pro) to the 5-amino position, the indole ring is positioned to occupy the hydrophobic pocket, enhancing binding affinity and metabolic stability compared to a flexible peptide chain.

Figure 1: Mechanism of Action (Smac Mimetic Intervention)

SmacPathway ApoptoticStimulus Apoptotic Stimuli (Chemo/Radiation) Mitochondria Mitochondria ApoptoticStimulus->Mitochondria SmacRelease Endogenous Smac Release Mitochondria->SmacRelease IAPs IAP Proteins (XIAP, cIAP1/2) SmacRelease->IAPs Antagonizes Caspases Caspase-3/7/9 (Inactive) IAPs->Caspases Inhibits ActiveCaspases Active Caspases Caspases->ActiveCaspases Activation Apoptosis Apoptosis (Cell Death) ActiveCaspases->Apoptosis Mimetic 5-Aminoindole Smac Mimetic Mimetic->IAPs High Affinity Binding (BIR Domain)

Caption: The Smac mimetic competitively binds to IAPs, releasing Caspases from inhibition and triggering apoptosis.

Synthetic Protocol

Retrosynthetic Strategy

The target molecule is constructed via a convergent linear synthesis. The critical step is the formation of the amide bond between the aniline nitrogen of 5-aminoindole and the carboxylic acid of the proline residue. Due to the lower nucleophilicity of the aniline amine compared to aliphatic amines, potent coupling reagents (HATU) are employed.

Target Structure: N-Me-Ala-Val-Pro-NH-(Indol-5-yl)

Materials & Reagents
ReagentGrade/SpecRole
5-Aminoindole Hydrochloride >97% PurityCore Scaffold (Hydrophobic Anchor)
Boc-L-Proline >99% (HPLC)P3 Residue Mimic
Boc-L-Valine >99% (HPLC)P2 Residue Mimic
Boc-N-Methyl-L-Alanine >99% (HPLC)P1 Residue Mimic (Critical for IAP binding)
HATU Coupling ReagentActivator for Aniline Coupling
DIPEA (Diisopropylethylamine) AnhydrousBase
TFA (Trifluoroacetic acid) Reagent GradeBoc Deprotection
DMF (Dimethylformamide) AnhydrousSolvent
Detailed Step-by-Step Procedure

Step 1: Preparation of the Nucleophile (Free-Basing) 5-Aminoindole hydrochloride is stable but non-nucleophilic. It must be neutralized in situ or prior to coupling.

  • Dissolve 5-Aminoindole HCl (1.0 eq, 5.0 mmol) in anhydrous DMF (20 mL).

  • Add DIPEA (2.5 eq) dropwise at 0°C. Stir for 15 minutes. The solution may darken slightly due to oxidation sensitivity; maintain under Nitrogen (

    
    ) atmosphere.
    

Step 2: Scaffold Coupling (The "Anchor" Step) Rationale: Coupling to anilines is the rate-limiting step. HATU is selected over EDC/HOBt to prevent incomplete conversion.

  • In a separate flask, dissolve Boc-L-Proline (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (10 mL).

  • Add DIPEA (1.0 eq) to the amino acid solution and stir for 5 minutes to activate the ester.

  • Cannulate the activated Boc-Pro-HATU solution into the 5-Aminoindole solution at 0°C.

  • Allow the reaction to warm to Room Temperature (RT) and stir for 12–18 hours.

  • Monitoring: Check via TLC (50% EtOAc/Hexane) or LC-MS. Look for the disappearance of the 5-aminoindole peak (

    
     133).
    
  • Workup: Dilute with EtOAc (100 mL), wash with 5% citric acid (removes unreacted amine), sat.

    
    , and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (SiO2, Hexane/EtOAc gradient).

    • Intermediate A: Boc-Pro-NH-(Indol-5-yl)

Step 3: Elongation (Iterative Deprotection & Coupling) This phase builds the peptide backbone mimicking the Val-Ala motif.

  • Cycle 1 (Valine Addition):

    • Deprotection: Treat Intermediate A with 20% TFA in DCM (10 mL) for 1 hour. Evaporate volatiles (co-evaporate with toluene to remove residual TFA).

    • Coupling: Dissolve the deprotected salt in DMF. Add Boc-L-Valine (1.1 eq), HATU (1.1 eq), and DIPEA (4.0 eq). Stir at RT for 4 hours.

    • Workup as in Step 2.

    • Intermediate B: Boc-Val-Pro-NH-(Indol-5-yl)

  • Cycle 2 (N-Me-Alanine Addition):

    • Deprotection: Treat Intermediate B with 20% TFA/DCM. Concentrate.

    • Coupling: Dissolve salt in DMF. Add Boc-N-Me-Alanine (1.1 eq), HATU (1.1 eq), and DIPEA (4.0 eq). Stir at RT for 4 hours.

    • Note: The N-methyl group is essential for preventing degradation by endogenous peptidases and enhancing affinity for the IAP surface groove.

    • Intermediate C: Boc-N-Me-Ala-Val-Pro-NH-(Indol-5-yl)

Step 4: Final Deprotection & Salt Formation

  • Dissolve Intermediate C in minimal DCM.

  • Add 4M HCl in Dioxane (10 eq) or TFA/DCM (1:1). Stir for 1 hour.

  • Precipitation: Add cold Diethyl Ether (

    
    ) to precipitate the final product as a salt.
    
  • Filter and dry under high vacuum.

Quality Control & Validation

ParameterSpecificationMethod
Identity Proton NMR (

)
Confirm Indole protons (6.5-8.0 ppm) and N-Me singlet (2.5-3.0 ppm).
Purity >95%RP-HPLC (C18 Column, Water/Acetonitrile + 0.1% TFA gradient).
Mass Spec [M+H]+ ± 0.5 DaESI-MS (Positive Mode).
Appearance Off-white to pale yellow solidVisual Inspection (Indoles can yellow upon oxidation).

Troubleshooting Note: If the indole C-3 position undergoes electrophilic substitution during deprotection (turning the solution red/purple), include scavengers (e.g., triethylsilane) in the TFA deprotection cocktail.

Synthesis Workflow Diagram

SynthesisFlow Indole 5-Aminoindole HCl Step1 Step 1: Free Basing (DIPEA/DMF) Indole->Step1 Proline Boc-Pro-OH Step2 Step 2: Amide Coupling (HATU) Proline->Step2 Valine Boc-Val-OH Step4 Step 4: Elongation Cycle (Valine -> Deprotect -> Ala) Valine->Step4 Ala Boc-N-Me-Ala-OH Ala->Step4 Step1->Step2 Step3 Step 3: Boc Deprotection (TFA or HCl) Step2->Step3 Intermediate A Step3->Step4 Final Final Product: Smac Mimetic HCl Salt Step4->Final Final Deprotection

Caption: Convergent linear synthesis workflow for Indole-based Smac mimetics.

References

  • Sigma-Aldrich. "5-Aminoindole Product Specification & Applications."[2] Sigma-Aldrich Catalog. Link[2]

  • Sun, H., et al. (2008). "Design, synthesis, and evaluation of a new class of nonpeptide Smac mimetics." Journal of Medicinal Chemistry. Link

  • ChemicalBook. "5-Aminoindole Chemical Properties and Uses." Link

  • Fulda, S., & Vucic, D. (2012). "Targeting IAP proteins for therapeutic intervention in cancer." Nature Reviews Drug Discovery. Link

  • Flygare, J. A., et al. (2012). "Design and synthesis of a potent, orally bioavailable Smac mimetic." Journal of Medicinal Chemistry. Link

Sources

Application Note: Protocols for the Amide Coupling of 5-Aminoindole to Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 5-Aminoindole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Specifically, the 5-aminoindole moiety serves as a versatile building block, enabling the introduction of diverse functionalities through the formation of an amide bond at the C5 position. This linkage is critical in the development of kinase inhibitors, antivirals, and CNS-targeting agents, where the amide N-H and carbonyl can act as crucial hydrogen bond donors and acceptors, respectively, anchoring the molecule to its biological target.

The synthesis of these N-(indol-5-yl) amides relies on the robust and efficient coupling of a carboxylic acid with the 5-amino group of the indole. This process, however, is not a spontaneous reaction and requires the activation of the carboxylic acid's hydroxyl group to transform it into a good leaving group, thereby facilitating nucleophilic attack by the weakly basic aminoindole.[1] This guide provides a detailed exploration of the core principles, field-proven protocols, and troubleshooting strategies for successfully coupling 5-aminoindole with a diverse range of carboxylic acids.

Core Principles: Activating the Carboxylic Acid

The fundamental challenge in amide bond formation is the unfavorable reaction between a carboxylic acid and an amine at ambient temperatures. The process requires a "coupling reagent" to activate the carboxyl group, converting it into a highly reactive intermediate that is readily attacked by the amine.[1][2] The choice of coupling reagent is paramount and depends on the substrate's complexity, steric hindrance, susceptibility to racemization, and cost considerations.

Key Components of a Coupling Reaction:

  • Coupling Reagent: The primary activator. These are broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts.

  • Additive: Often used in conjunction with carbodiimides, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) accelerate the reaction and, crucially, suppress side reactions, most notably the racemization of chiral carboxylic acids.[2][3]

  • Base: A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is required to neutralize the acidic protons liberated during the reaction and to facilitate the formation of the active intermediate.[4]

  • Solvent: Aprotic polar solvents like N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile (MeCN) are typically used to ensure the solubility of all reactants.

Visualization of the Coupling Workflow

The general process for coupling 5-aminoindole to a carboxylic acid follows a standardized workflow, from initial setup to final product purification.

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Purification A Dissolve Carboxylic Acid & 5-Aminoindole in Solvent B Add Base (e.g., DIPEA) A->B C Add Coupling Reagent (and Additive, if needed) B->C D Stir at RT or 0°C C->D E Monitor Progress (TLC/LCMS) D->E F Aqueous Workup (Acid/Base Washes) E->F G Dry Organic Layer F->G H Purify by Column Chromatography G->H I Characterized Product H->I

Caption: General experimental workflow for amide coupling.

Protocol 1: Carbodiimide-Mediated Coupling (EDC/HOBt)

This method is one of the most common due to its cost-effectiveness and the water-soluble nature of its urea byproduct, which simplifies purification.[5] N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) is the reagent of choice in this class for solution-phase synthesis.

Mechanism Overview: The carboxylic acid attacks EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by HOBt, creating an HOBt-ester. The 5-aminoindole then displaces HOBt to form the final amide bond. The inclusion of HOBt is critical as it minimizes racemization and prevents the O-acylisourea from rearranging into an unreactive N-acylurea.[6]

G RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_Acylisourea + EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt Urea EDC-Urea (Byproduct) O_Acylisourea->Urea HOBt HOBt HOBt->HOBt_Ester Amide Target Amide HOBt_Ester->Amide + 5-Aminoindole Aminoindole 5-Aminoindole Aminoindole->Amide

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Step-by-Step Protocol:

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in an appropriate solvent (DCM or DMF, ~10 volumes).

  • Addition of Amine and Additive: Add 5-aminoindole (1.0-1.1 eq) and HOBt (1.1 eq).

  • Base Addition: Add DIPEA (2.0 eq) to the mixture and stir for 5 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial for minimizing side reactions.[4]

  • EDC Addition: Add EDC·HCl (1.2 eq) portion-wise over 10-15 minutes, ensuring the temperature remains low.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash sequentially with 1M HCl (to remove excess DIPEA), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and brine.[5] The urea byproduct from EDC is water-soluble and will be removed during these aqueous washes.[5]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Uronium Salt-Mediated Coupling (HATU)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a third-generation coupling reagent known for its high efficiency, rapid reaction times, and ability to couple sterically hindered substrates with low racemization.[7] It is based on the superior leaving group HOAt.

Mechanism Overview: In the presence of a base, the carboxylic acid forms a carboxylate anion, which attacks HATU to generate a highly reactive O-acyl(tetramethyl)isouronium salt. This species rapidly converts to the corresponding OAt-ester, which is then displaced by the amine to form the amide bond.[7]

G RCOO Carboxylate (from Acid + Base) OAt_Ester OAt Active Ester RCOO->OAt_Ester + HATU HATU HATU->OAt_Ester Amide Target Amide OAt_Ester->Amide + 5-Aminoindole Byproduct Tetramethylurea + HOAt OAt_Ester->Byproduct Aminoindole 5-Aminoindole Aminoindole->Amide

Caption: Simplified mechanism of HATU mediated coupling.

Step-by-Step Protocol:

  • Preparation: To a round-bottom flask, add the carboxylic acid (1.0 eq) and 5-aminoindole (1.0 eq).

  • Dissolution: Dissolve the solids in DMF (~10 volumes).

  • Base Addition: Add DIPEA (2.0-3.0 eq) to the solution and stir.

  • HATU Addition: Add HATU (1.1 eq) in a single portion at room temperature. A color change (often to yellow) may be observed.

  • Reaction: Stir at room temperature for 1-4 hours. The reaction is typically much faster than with EDC. Monitor progress by TLC or LC-MS.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer multiple times with water to remove DMF and other water-soluble byproducts. A 5% LiCl solution can be particularly effective for removing DMF.[8]

    • Wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: Phosphonium Salt-Mediated Coupling (PyBOP)

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based reagent that is an excellent alternative to BOP, which produces the carcinogenic byproduct HMPA.[2] PyBOP is highly efficient and avoids a key side reaction of uronium salts: N-terminal guanidinylation.[1][3]

Step-by-Step Protocol:

  • Preparation: In a flask, dissolve the carboxylic acid (1.1 eq) in DMF.

  • Reagent Addition: Add PyBOP (1.1 eq) to the solution.

  • Base Addition: Add DIPEA (2.2 eq) and stir the mixture for 5-10 minutes to pre-activate the acid.

  • Amine Addition: Add a solution of 5-aminoindole (1.0 eq) in a minimal amount of DMF.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor by TLC or LC-MS.

  • Workup: Follow the same aqueous workup procedure described for the HATU protocol to remove DMF and byproducts.

  • Purification: Purify the crude product by flash column chromatography.

Data Summary and Reagent Comparison

Table 1: Comparison of Common Coupling Reagents

FeatureEDC/HOBtHATUPyBOP
Reagent Class CarbodiimideUronium SaltPhosphonium Salt
Relative Cost LowHighMedium-High
Reactivity GoodExcellentVery Good
Byproducts Water-soluble ureaWater-soluble ureaPhosphoramide
Key Advantage Cost-effective, easy workupHigh speed and efficiency, good for hindered substratesAvoids guanidinylation, safer than BOP
Key Disadvantage Slower, risk of N-acylurea side reaction without additiveCost, potential for guanidinylation side reactionCost, byproduct can sometimes be tricky to remove

Table 2: Typical Reaction Parameters

ParameterEDC/HOBt ProtocolHATU ProtocolPyBOP Protocol
Carboxylic Acid (eq) 1.01.01.1
5-Aminoindole (eq) 1.0 - 1.11.01.0
Coupling Reagent (eq) 1.2 (EDC)1.1 (HATU)1.1 (PyBOP)
Additive (eq) 1.1 (HOBt)N/A (included)N/A (included)
Base (eq) 2.0 (DIPEA)2.0 - 3.0 (DIPEA)2.2 (DIPEA)
Solvent DCM, DMFDMF, NMPDMF, DCM
Temperature 0 °C to RTRTRT
Typical Time 12 - 24 h1 - 4 h2 - 12 h

Troubleshooting and Field-Proven Insights

  • Poor Solubility: 5-aminoindole or the carboxylic acid may have limited solubility. Using DMF or NMP as a solvent, sometimes with gentle heating, can be beneficial. However, be mindful that heating can increase the risk of side reactions.[9]

  • Low or No Reaction: If the reaction stalls, particularly with sterically hindered substrates, switching to a more powerful coupling reagent (e.g., from EDC to HATU) is the most effective strategy.[3] Ensure all reagents are anhydrous, as water will hydrolyze the activated intermediates.

  • Difficult Purification: If the crude product is messy, ensure the aqueous workup was thorough. Washing with dilute acid (e.g., 0.1 M HCl) effectively removes residual DIPEA.[8] If DMF is difficult to remove on a rotovap, multiple aqueous washes are essential.[8]

  • Potential for Indole N-H Reactivity: While the exocyclic amine at C5 is significantly more nucleophilic than the indole N-H, highly activated acylating agents could potentially react at the N1 position. This is generally not a major issue under standard coupling conditions with a base, which deprotonates the carboxylic acid preferentially. If N1-acylation is observed, protection of the indole nitrogen (e.g., as a Boc or SEM derivative) may be necessary, though this adds synthetic steps.

Conclusion

The successful acylation of 5-aminoindole is a critical transformation for synthesizing a wide array of biologically active molecules. The choice of coupling protocol represents a trade-off between cost, speed, and efficiency. For routine synthesis, the EDC/HOBt method offers a reliable and economical solution. For challenging substrates, hindered amines, or when reaction time is critical, the superior reactivity of HATU justifies its higher cost. PyBOP provides a robust intermediate option that cleverly avoids the primary side reactions associated with both carbodiimides and uronium salts. By understanding the principles behind each method and following these detailed protocols, researchers can confidently and efficiently synthesize target N-(indol-5-yl) amides.

References

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Tips and tricks for difficult amide bond formation? Reddit r/Chempros. [Link]

  • Amide Bond Activation of Biological Molecules. National Center for Biotechnology Information (PMC). [Link]

  • What is the best condition for coupling amine-compound with a diversity of carboxylic acids, with less byproducts? ResearchGate. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Nature. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • 5-Aminoindole, a new ligand for hydrophobic charge induction chromatography. PubMed. [Link]

  • Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry. [Link]

  • Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. ACS Catalysis. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. HETEROCYCLES. [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation. Royal Society of Chemistry. [Link]

  • Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. ResearchGate. [Link]

  • 2‐Aminoindoles and 2‐Iminoindolines as Viable Precursors of Indole‐Fused Nitrogenated Polyheterocycles. ResearchGate. [Link]

  • Regio- and Enantioselective N-Heterocyclic Carbene-Catalyzed Annulation of Aminoindoles Initiated by Friedel–Crafts Alkylation. ACS Publications. [Link]

  • Acid-Amine Coupling using PyBOP. Organic Synthesis. [Link]

  • Regio- and Enantioselective N-Heterocyclic Carbene-Catalyzed Annulation of Aminoindoles Initiated by Friedel–Crafts Alkylation. National Center for Biotechnology Information (PMC). [Link]

  • EDC-HOBt Amide coupling workup help. Reddit r/Chempros. [Link]

  • A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Chemistry Portal. [Link]

  • HATU coupling - what's the best order? Reddit r/Chempros. [Link]

  • (PDF) N-Acylation in Combinatorial Chemistry. ResearchGate. [Link]

  • Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]

  • Carbodiimide-Mediated Coupling. Organic Chemistry Tutor. [Link]

  • Proposed mechanism for activation by uronium salt. ResearchGate. [Link]

  • Carbodiimide Coupling: The Better Alternative for Amide Synthesis. YouTube. [Link]

  • Systematic Investigation on Acid-Catalyzed Truncation of N-Acylated Peptoids. ACS Omega. [Link]

  • Chemoselective N-acylation of indoles using thioesters as acyl source. National Center for Biotechnology Information (PMC). [Link]

  • ChemInform Abstract: A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. ResearchGate. [Link]

  • Carbodiimides and Additives. Aapptec Peptides. [Link]

  • 3.7 Phosphonium Salts. Science of Synthesis. [Link]

  • Carbodiimide. Wikipedia. [Link]

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Troubleshooting & Optimization

Technical Support Center: Preventing Oxidation of 5-Aminoindole Hydrochloride

[1]

Topic: Stabilization and Handling of 5-Aminoindole Hydrochloride in Solution Document ID: TSC-IND-5AH-001 Last Updated: 2025-05-15 Audience: Analytical Chemists, Medicinal Chemists, Formulation Scientists[1]

Core Technical Directive

5-Aminoindole hydrochloride (CAS: 5192-03-0) is a highly electron-rich heterocycle.[1] While the hydrochloride salt confers improved stability over the free base in the solid state, it remains acutely susceptible to oxidative degradation in solution.

The Mechanism of Failure: The primary degradation pathway is oxidative dimerization and subsequent polymerization. The electron-donating amino group at position 5 increases the electron density of the indole ring, lowering its oxidation potential. Upon exposure to molecular oxygen (


1

Your Goal: Maintain the molecule in a reduced, protonated state to inhibit the formation of radical intermediates.

Module 1: Critical Storage & Preparation (The Basics)

Before preparing any solution, ensure the solid material is uncompromised.

Solid State Storage Protocol
  • Temperature: Store at -20°C for long-term viability. Short-term storage at 2-8°C is acceptable for active use.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[1][2]

  • Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress and photolysis.[1]

  • Validation: Fresh solid should be off-white to pale beige.[1] A distinct brown or grey cast indicates significant surface oxidation.

Solubility & Stability Matrix
Solvent SystemSolubilityStability RiskRecommended Additive
Water (Degassed) ModerateHigh (pH dependent)0.1% Ascorbic Acid
DMSO (Anhydrous) HighModerateNone (Store frozen)
Methanol ModerateHigh0.05% Sodium Sulfite
0.1 M HCl HighLow (Most Stable)None required
PBS (pH 7.4) ModerateCritical (Rapid Oxidation)Must use antioxidant

Technical Insight: At neutral or basic pH (like PBS), the ammonium salt (


) equilibrates to the free amine (

).[1] The free amine is significantly more electron-rich and oxidizes orders of magnitude faster than the salt form [3].

Module 2: Solution Stabilization Protocols

This section details the "Oxygen-Free Workflow" required for reproducible experimental data.

Protocol A: Preparation of a Stable Stock Solution (10 mM)

Reagents:

  • 5-Aminoindole Hydrochloride (High Purity >98%)[1]

  • Water (Type I, 18.2 MΩ) or DMSO[1]

  • L-Ascorbic Acid (Analytical Grade)[1]

  • Argon or Nitrogen gas source[1][2]

Step-by-Step Methodology:

  • Solvent Degassing (Sparging):

    • Place the required volume of solvent in a septum-capped vial.

    • Insert a long needle connected to an inert gas line (Ar/N2) into the liquid.

    • Insert a short vent needle.[1]

    • Bubble gas vigorously for 15 minutes to displace dissolved oxygen.

  • Antioxidant Doping (Aqueous Solutions Only):

    • If using water/buffer: Add L-Ascorbic Acid to a final concentration of 0.1% (w/v) .

    • Why? Ascorbic acid acts as a sacrificial reductant, scavenging dissolved oxygen and reducing any transient indole radicals back to the parent compound [4].

  • Dissolution:

    • Weigh the 5-Aminoindole HCl quickly to minimize air exposure.

    • Add the solid to the degassed solvent under a curtain of inert gas.

    • Vortex until fully dissolved.

  • Storage:

    • Aliquot immediately into amber microcentrifuge tubes.

    • Flash freeze in liquid nitrogen (if possible) and store at -80°C.

Visualizing the Workflow

Gcluster_0Phase 1: Solvent Prepcluster_1Phase 2: Dissolutioncluster_2Phase 3: StorageS1Select Solvent(Water/DMSO/MeOH)S2Sparge with N2/Ar(15 mins)S1->S2S3Add Antioxidant(Ascorbic Acid 0.1%)S2->S3If AqueousD2Dissolve underInert Gas FlowS2->D2If DMSOS3->D2D1Weigh Solid(Minimize Air Exposure)D1->D2D3Visual Check(Must be Clear/Pale)D2->D3D3->D1Fail (Brown)ST1Aliquot intoAmber VialsD3->ST1PassST2Flash Freeze(-80°C)ST1->ST2

Figure 1: The "Oxygen-Free Workflow" ensures minimal exposure to oxidative elements during preparation.

Module 3: Troubleshooting Guide (Q&A)

Scenario 1: Discoloration

Q: My solution turned light brown after 2 hours on the bench. Can I still use it? A: No.

  • Diagnosis: The brown color indicates the formation of oxidative dimers (likely azo- or imine-linked species).[1] Even a slight color change implies a loss of effective concentration and the introduction of potentially cytotoxic impurities.

  • Fix: Discard the solution. For the next batch, ensure you are using an antioxidant (Ascorbic Acid) or maintain the solution on ice and protected from light. If the application allows, lower the pH below 5.0.

Scenario 2: HPLC Anomalies

Q: I see a new peak eluting after my main peak in Reverse-Phase HPLC. A: This is likely a hydrophobic dimer.[1]

  • Mechanism: Oxidized indole dimers are more hydrophobic than the monomeric salt, leading to longer retention times on C18 columns.

  • Validation: Check the UV spectrum of the impurity. Oxidized indoles often show a bathochromic shift (red-shift) in absorbance compared to the parent 5-aminoindole (

    
     nm) [5].[1]
    
Scenario 3: Solubility in Buffer

Q: The compound precipitated when I diluted my DMSO stock into PBS (pH 7.4). A: This is a "Free Base Crash."

  • Explanation: You converted the soluble hydrochloride salt into the less soluble free base (neutral amine) by moving to a pH > pKa (approx 5-6 for the aniline-like nitrogen).

  • Fix: Lower the pH of your buffer or increase the DMSO percentage in the final solution (up to 5-10% if biologically tolerated). Alternatively, use a citrate or acetate buffer at pH 5.0.[1]

Module 4: Advanced FAQs

Q: Can I use Sodium Metabisulfite instead of Ascorbic Acid? A: Yes, Sodium Metabisulfite (

11

Q: Is the compound light sensitive? A: Yes. Photochemical oxidation is a major degradation catalyst.[1] Always wrap clear glassware in aluminum foil or use amber glassware during experiments.

Q: How do I remove the oxidation products if my solid is already brown? A: Recrystallization is required.

  • Protocol: Dissolve the impure solid in a minimal amount of hot ethanol containing a trace of HCl. Add activated charcoal, filter while hot, and allow to cool. The hydrochloride salt should crystallize out as white/off-white needles.

References

  • PubChem. (2025).[1] 5-Aminoindole Compound Summary. National Library of Medicine.[1] [Link]

  • National Institutes of Health (NIH). (2019).[1] Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants. PubMed Central.[1] [Link]

  • Helix Chromatography. (2024). HPLC Methods for analysis of 5-Aminoindole. [Link]

Technical Support Center: A Researcher's Guide to Handling Hygroscopic 5-Aminoindole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-aminoindole hydrochloride. As a key building block in pharmaceutical research, particularly in oncology and neuropharmacology, its proper handling is paramount to ensuring experimental reproducibility and success.[1] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the challenges posed by the hygroscopic nature of this versatile compound. We will move beyond simple instructions to explain the causality behind our recommended procedures, empowering you with the knowledge to troubleshoot and validate your own experimental workflows.

Frequently Asked Questions (FAQs): The Essentials

This section addresses the most common foundational questions regarding 5-aminoindole hydrochloride.

Q1: What is 5-aminoindole hydrochloride and what are its primary applications?

5-aminoindole hydrochloride is the hydrochloride salt of 5-aminoindole.[1] It serves as a crucial intermediate or building block in the synthesis of a wide range of bioactive molecules and pharmaceuticals.[1] Its indole structure is a common motif in compounds targeting neurological disorders and in the development of new drug candidates for various diseases.[1]

Q2: The technical data sheet lists this compound as "hygroscopic." What does this mean and why is it a critical handling parameter?

"Hygroscopic" describes a substance that readily attracts and absorbs moisture from the surrounding atmosphere.[2][3] For 5-aminoindole hydrochloride, this property is a significant experimental variable for several reasons:

  • Inaccurate Stoichiometry: Absorbed water increases the measured weight of the compound, leading to an underestimation of the actual molar quantity used in a reaction. This can negatively impact reaction yields and reproducibility.

  • Physical State Alteration: Moisture absorption can cause the fine powder to form clumps or even deliquesce (dissolve in the absorbed water), making it difficult to handle and dispense accurately.[2]

  • Chemical Instability: The presence of water can promote degradation of the compound. For aminoindoles, a known degradation pathway is oxidative dimerization, which can be influenced by the presence of moisture and air.[4] Increased water content can also lower the glass transition temperature of a formulation, potentially increasing reaction rates and instability.[5]

Q3: What are the recommended long-term storage conditions for 5-aminoindole hydrochloride?

To maintain its integrity, 5-aminoindole hydrochloride must be protected from moisture.[6] The recommended storage conditions are summarized in the table below.

ParameterRecommendationRationale
Temperature Refrigerator (approx. 4°C)[7]Reduces the rate of potential degradation reactions.
Atmosphere Store in a tightly closed container.[6][7]Prevents ingress of atmospheric moisture.
Light Protect from light.[7]Minimizes light-induced degradation.
Environment Store in a dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[6][7]Ensures a stable storage environment and prevents hazardous reactions.

For enhanced protection, especially after the original seal is broken, consider placing the tightly sealed container inside a desiccator or a larger sealed bag with desiccant pouches.[3][8]

Q4: What are the main safety hazards associated with 5-aminoindole hydrochloride?

According to its Safety Data Sheet (SDS) and GHS classifications, 5-aminoindole hydrochloride presents several hazards. Always consult the most recent SDS for your specific product before handling.[3][6]

  • Health Hazards:

    • Harmful if swallowed.[9]

    • Causes skin and serious eye irritation.[9]

    • May cause respiratory tract irritation.[9]

  • Personal Protective Equipment (PPE):

    • Eyes: Wear appropriate protective eyeglasses or chemical safety goggles.[6][7]

    • Skin: Wear appropriate protective gloves and clothing to prevent skin exposure.[6][7]

    • Respiratory: Use only under a chemical fume hood.[6] If dust formation is unavoidable, a suitable respirator should be used.[7]

Troubleshooting Guide: Addressing Experimental Challenges

This section provides solutions to specific issues you may encounter during your experiments.

Q: My 5-aminoindole hydrochloride powder has formed hard clumps. Can I still use it?

A: Clumping is a clear indicator of significant moisture absorption.[2] While you can physically break up the clumps with a spatula, the material's integrity is compromised. The water content is now unknown and non-uniform, making accurate weighing for stoichiometric calculations impossible. For sensitive, quantitative applications, using a fresh, unopened container is strongly advised. If you must use the clumped material for a non-critical pilot experiment, you should consider drying it under a high vacuum.[10] However, be aware that this may not reverse any chemical degradation that has already occurred.

Q: I'm observing variable yields and unexpected side products in my synthesis. Could the handling of 5-aminoindole hydrochloride be the cause?

A: Absolutely. This is a classic symptom of using a hygroscopic reagent that has been improperly handled. There are two primary mechanisms by which absorbed moisture can disrupt your reaction:

  • Erroneous Reagent Quantity: As discussed, if you weigh out 100 mg of the compound that has absorbed 10% water by mass, you are only adding 90 mg of your reagent. This throws off the molar ratios of your reaction, potentially leading to lower yields and an increase in side products from unreacted starting materials.

  • Participation in Reaction: The absorbed water is a reactive species. It can act as a nucleophile or a base, hydrolyzing other sensitive reagents or catalyzing unwanted side reactions. This can lead to the formation of impurities and a decrease in the yield of your desired product.[11]

Q: The weight reading on the analytical balance keeps increasing as I try to weigh the powder. What is happening and how can I get an accurate measurement?

A: This phenomenon is direct evidence of the compound's hygroscopic nature; you are witnessing the powder actively absorbing moisture from the air in real-time.[12] To obtain an accurate weight, you must minimize the powder's exposure to the atmosphere. Follow the detailed weighing protocol in the next section. The key is to work quickly and, if possible, in a controlled environment like a glove box or by using a "weighing by difference" technique.[13][14]

Q: The color of my 5-aminoindole hydrochloride, originally an off-white powder, has darkened over time. Is it still viable?

A: A change in color is a strong visual indicator of chemical degradation. Indole derivatives can be susceptible to oxidation, which can be accelerated by the presence of light and moisture, leading to the formation of colored oligomeric or polymeric impurities.[4] It is highly recommended to discard the discolored reagent and use a fresh supply to ensure the purity and success of your experiment.

Visualized Workflow & Troubleshooting

To aid in decision-making, the following diagrams illustrate the recommended handling workflow and a troubleshooting decision tree.

G cluster_0 Storage & Preparation cluster_1 Weighing & Dispensing cluster_2 Post-Use Storage Store Tightly Sealed (4°C, Dark, Dry) Acclimatize Acclimatize Container to Room Temp Storage->Acclimatize Workspace Prepare Dry Workspace (e.g., Glove Box, N2 Purge) Acclimatize->Workspace Weigh Weigh Quickly (Weighing by Difference) Workspace->Weigh Seal Immediately Reseal Main Container Weigh->Seal Dissolve Dissolve in Anhydrous Solvent for Reaction Weigh->Dissolve Purge Purge Headspace with Inert Gas (Optional) Seal->Purge Reseal Reseal with Parafilm Purge->Reseal Return Return to Proper Storage Conditions Reseal->Return

Caption: Recommended workflow for handling 5-aminoindole hydrochloride.

G cluster_solutions Start Problem Encountered During Experiment Problem What is the issue? Start->Problem Clumped Powder is Clumped or Discolored Problem->Clumped Physical Appearance Inconsistent Inconsistent Yields or Impurities Problem->Inconsistent Reaction Outcome Weight Weight Drifts on Balance Problem->Weight Measurement Sol_Clumped Cause: Moisture/Air Exposure Solution: Discard and use fresh stock. For non-critical use, dry under vacuum. Clumped->Sol_Clumped Sol_Inconsistent Cause: Inaccurate Stoichiometry due to absorbed water. Solution: Use fresh, properly weighed reagent. Inconsistent->Sol_Inconsistent Sol_Weight Cause: Active moisture absorption. Solution: Follow strict hygroscopic weighing protocol. Work faster. Weight->Sol_Weight

Caption: Troubleshooting decision tree for common issues.

Experimental Protocols

Adherence to standardized protocols is essential for mitigating the challenges of handling hygroscopic compounds.

Protocol 1: Weighing and Dispensing 5-Aminoindole Hydrochloride

This protocol is designed to minimize atmospheric exposure during weighing.

Objective: To accurately weigh a specified mass of 5-aminoindole hydrochloride while preventing moisture absorption.

Materials:

  • Container of 5-aminoindole hydrochloride

  • Analytical balance

  • Spatula

  • Weighing boat or receiving vessel (e.g., round-bottom flask)

  • Parafilm®

  • Access to a glove box or nitrogen-purged glove bag (Ideal, but not mandatory if working quickly)

Procedure:

  • Acclimatization: Remove the sealed container of 5-aminoindole hydrochloride from cold storage (4°C) and allow it to sit unopened in the laboratory for at least 30-60 minutes. This allows the container to reach ambient temperature, preventing condensation from forming on the cold powder when opened.

  • Balance Preparation: Ensure the analytical balance is clean, calibrated, and stable. If not using a controlled atmosphere chamber, minimize drafts in the weighing area.[12]

  • Tare Vessel: Place your receiving vessel (e.g., a clean, dry vial or flask) on the balance and tare the weight.

  • Dispense Powder: Briefly open the main container. Using a clean, dry spatula, quickly transfer an approximate amount of the powder to your tared vessel.[15] Work swiftly to minimize the time the main container is open.

  • Seal and Weigh: Immediately and tightly reseal the main container. Place the now-filled receiving vessel back on the balance to record the weight.

  • Iterate if Necessary: If you need to adjust the amount, remove the receiving vessel from the balance, add or remove a small amount of powder, and re-weigh. Never leave the main stock container open while making adjustments.[15]

  • Weighing by Difference (Alternative Method): a. Place the entire sealed stock bottle of 5-aminoindole hydrochloride on the balance and record the total weight. b. Remove the bottle, quickly dispense the desired amount of powder into your reaction flask. c. Immediately reseal the stock bottle and place it back on the balance. d. The difference between the initial and final weights is the exact amount of powder you have dispensed.

  • Final Sealing: Once weighing is complete, wrap the cap and neck of the main storage container with Parafilm® to ensure an airtight seal before returning it to storage.[8]

Protocol 2: Preparing a Stock Solution

For experiments requiring precise concentrations, preparing a stock solution from a freshly opened container is the best practice.

Objective: To prepare a stock solution of known concentration for downstream use.

Materials:

  • Accurately weighed 5-aminoindole hydrochloride

  • Anhydrous solvent (if required by the reaction)

  • Volumetric flask

  • Inert gas supply (Nitrogen or Argon), if necessary

Procedure:

  • Weigh Reagent: Following Protocol 1, accurately weigh the desired amount of 5-aminoindole hydrochloride and place it in the appropriate volumetric flask.

  • Add Solvent: Add approximately half of the final required volume of the appropriate anhydrous solvent to the flask.

  • Dissolution: Gently swirl the flask to dissolve the solid. Sonication may be used if necessary to aid dissolution.

  • Dilute to Volume: Once the solid is fully dissolved, carefully add the solvent until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.

  • Mix Thoroughly: Cap the flask and invert it several times (15-20) to ensure the solution is homogeneous.

  • Storage: If the stock solution is not for immediate use, store it in a tightly sealed container, protected from light, and at the recommended temperature. If the solution is particularly air or moisture-sensitive, purge the headspace of the container with an inert gas before sealing.

By implementing these detailed protocols and understanding the physicochemical principles behind them, you can significantly improve the reliability and success of your research involving 5-aminoindole hydrochloride.

References

  • How do you handle hygroscopic solutes in the lab? (n.d.). TutorChase. Retrieved February 4, 2026, from [Link]

  • 5-Aminoindole. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019). ResearchGate. Retrieved February 4, 2026, from [Link]

  • The MSDS HyperGlossary: Hygroscopic. (n.d.). Interactive Learning Paradigms, Incorporated. Retrieved February 4, 2026, from [Link]

  • How to weigh a higroscopic substance. (2008). Chromatography Forum. Retrieved February 4, 2026, from [Link]

  • How To: Store Reagents. (n.d.). University of Rochester Department of Chemistry. Retrieved February 4, 2026, from [Link]

  • The Influence of Water on the Stability of Lyophilized Formulations with Inositol and Mannitol as Excipients. (2025). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. (2025). ResearchGate. Retrieved February 4, 2026, from [Link]

  • How to Handle Hygroscopic Reference Standards? (2008). Chromatography Forum. Retrieved February 4, 2026, from [Link]

  • Weighing Hazardous Powders in the Laboratory. (n.d.). University of California, Berkeley EH&S. Retrieved February 4, 2026, from [Link]

  • How do you handle hygroscopic salts? (n.d.). HepatoChem. Retrieved February 4, 2026, from [Link]

  • Dispensing of powders. (n.d.). SlideShare. Retrieved February 4, 2026, from [Link]

Sources

optimizing yield of 5-nitroindole reduction to 5-aminoindole HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Yield & Purity of 5-Aminoindole HCl

Executive Summary

The reduction of 5-nitroindole to 5-aminoindole is a pivotal step in the synthesis of tryptamine-based therapeutics (e.g., triptans). While the reaction appears straightforward, it is plagued by three critical failure modes:

  • Over-reduction: Saturation of the C2-C3 indole double bond to form 5-aminoindoline.

  • Oxidative Instability: The free base (5-aminoindole) is highly electron-rich and prone to rapid oxidative dimerization (turning purple/black) upon exposure to air.

  • Incomplete Reduction: Stalling at the hydroxylamine or azo-dimer stage.

This guide provides an optimized, scalable protocol using Catalytic Hydrogenation (Pd/C) followed by immediate Salt Formation to lock in chemical stability.

The "Golden Path" Protocol

This protocol is designed to maximize selectivity (Amine vs. Indoline) and stability.

Phase A: Catalytic Hydrogenation

Target: 5-Aminoindole (Free Base)

ParameterOptimized ConditionTechnical Rationale
Catalyst 10% Pd/C (50% wet)"Wet" catalyst reduces pyrophoric risk. 10% loading ensures rapid turnover before ring reduction occurs.
Loading 5-10 wt% relative to substrateLower loading (<5%) risks stalling; higher loading (>10%) promotes over-reduction to indoline.
Solvent Methanol (MeOH) or Ethanol (EtOH)Protic solvents facilitate H-transfer. Avoid acidic media during reduction to prevent polymerization.
Pressure 1 atm (Balloon) to 30 psiCritical: High pressure (>50 psi) forces the reduction of the indole C2-C3 double bond.
Temperature Ambient (20–25°C)Heating increases the rate of side reactions (dimerization).

Step-by-Step Workflow:

  • Inerting: Purge reaction vessel with Nitrogen (

    
    ) or Argon.
    
  • Slurry: Suspend 5-nitroindole (1.0 eq) in MeOH (10-15 volumes).

  • Catalyst Addition: Under

    
     flow, carefully add 10% Pd/C  (wet type). Safety: Pd/C is pyrophoric when dry.
    
  • Hydrogenation: Introduce

    
    . Vigorous stirring is essential to overcome gas-liquid mass transfer limitations.
    
  • Monitoring: Monitor via TLC or HPLC every 30 mins. Look for the disappearance of the nitro peak.

    • Stop Condition: Terminate immediately upon consumption of starting material. Prolonged exposure to

      
       after conversion leads to 5-aminoindoline  (impurity).
      
  • Filtration: Filter catalyst over a Celite pad under an inert blanket if possible. Rinse with deoxygenated MeOH.

Phase B: Salt Formation (The "Lock-In" Step)

Target: 5-Aminoindole HCl

The free base is unstable. You must convert it to the HCl salt immediately.

  • Concentration: Concentrate the filtrate from Phase A to ~3-4 volumes under reduced pressure (

    
    ).
    
  • Precipitation: Cool to

    
    . Slowly add 4M HCl in Dioxane  or HCl in Isopropanol  (1.1 eq).
    
    • Note: Avoid aqueous HCl if possible; water makes the salt sticky and hard to dry.

  • Isolation: A beige/white precipitate will form. Stir for 30 mins at

    
    .
    
  • Drying: Filter and wash with cold diethyl ether (

    
    ) to remove colored impurities. Dry under vacuum at RT.
    

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Product turns Purple/Black Oxidative Dimerization. 5-aminoindole is air-sensitive.1. Degas all solvents prior to use.2. Perform filtration under

.3. Store the HCl salt, not the free base.
Low Yield / Sticky Solid Hygroscopic Salt. Excess water present during salt formation.Use anhydrous HCl sources (HCl/Ether, HCl/Dioxane). If using aqueous HCl, azeotrope with toluene to remove water.
Impurity: M+2 Mass Peak Over-reduction. Formation of 5-aminoindoline .1. Reduce

pressure (switch to balloon).2. Stop reaction immediately upon completion.3. Reduce catalyst loading.
Impurity: Azo-dimers Incomplete Reduction. Condensation of nitroso/hydroxylamine intermediates.1. Increase stirring speed (mass transfer issue).2. Ensure

source is pure.3. Do not stop the reaction halfway; intermediates couple if left standing.

Visualizing the Chemistry

Diagram 1: Reaction Pathways & Selectivity

This diagram illustrates the "Golden Path" vs. the "Over-reduction" trap.

ReactionPathway Nitro 5-Nitroindole (Starting Material) Nitroso Nitroso Intermediate Nitro->Nitroso + H2 Hydroxyl Hydroxylamine Intermediate Nitroso->Hydroxyl + H2 Amine 5-AMINOINDOLE (Target Free Base) Hydroxyl->Amine + H2 (Fast) Indoline 5-Aminoindoline (Over-Reduced Impurity) Amine->Indoline + H2 / Time / Pressure (AVOID THIS) Salt 5-Aminoindole HCl (Stable Salt) Amine->Salt + HCl (Anhydrous) (STABILIZATION)

Caption: The reduction pathway. Note the critical branch point at 5-Aminoindole: excess Hydrogen leads to the unwanted Indoline, while HCl addition leads to the stable product.

Diagram 2: Experimental Workflow

Workflow Start Start: 5-Nitroindole + MeOH Cat Add 10% Pd/C (Wet) Under Inert Gas Start->Cat React Hydrogenation (1 atm) Monitor via TLC Cat->React Check Is Nitro Consumed? React->Check Check->React No Filter Filter Catalyst (Celite) Keep under N2 Check->Filter Yes (Stop Immediately) Acid Add HCl/Dioxane (0-5°C) Filter->Acid Dry Isolate & Dry (Vacuum) Acid->Dry

Caption: Step-by-step workflow emphasizing the critical decision point to stop hydrogenation immediately to prevent over-reduction.

Frequently Asked Questions (FAQs)

Q: Can I use Fe/Acetic Acid instead of Catalytic Hydrogenation? A: Yes, but with caveats. Iron reduction (Bechamp) avoids the over-reduction of the indole ring (indoline formation) because it is less aggressive toward the C=C double bond. However, the workup is messy (iron sludge), and removing iron residues to pharma standards (<10 ppm) is difficult. Use this only if you lack hydrogenation equipment or cannot control the selectivity.

Q: My product turned black on the filter paper. Is it ruined? A: It has surface-oxidized. The bulk material might still be salvageable. Dissolve it immediately in degassed ethanol containing a small amount of ascorbic acid (antioxidant) or charcoal, filter quickly, and acidify immediately to form the HCl salt. The salt is stable; the free base is not.[1]

Q: Why do you recommend "Wet" Pd/C? A: Dry Pd/C is pyrophoric; it can ignite methanol vapors instantly upon addition. "Wet" Pd/C (usually 50% water) mitigates this fire risk without significantly affecting the reduction in methanol.

Q: Can I use aqueous HCl (37%)? A: You can, but 5-aminoindole HCl is moderately soluble in water. Using aqueous acid lowers your isolated yield and makes the solid sticky/hygroscopic. Anhydrous HCl (in Dioxane, Ether, or generated by Acetyl Chloride + Alcohol) precipitates the salt cleanly as a fine powder.

References

  • Catalytic Hydrogenation of Nitroarenes

    • Source: Almac Group / NIH.
    • Relevance: Establishes the pathway (Nitro -> Nitroso -> Hydroxylamine -> Amine)
    • URL:[Link]

  • Stability of 5-Aminoindole

    • Source: BenchChem Technical Guide. "3-Aminoindole Hydrochloride: A Technical Guide to Solubility and Stability."
    • Relevance: Although discussing the 3-isomer, the oxidative dimerization mechanism (purple/black color) applies equally to 5-aminoindole due to the electron-rich indole ring. Confirms the necessity of salt formation for stability.[1]

  • Salt Formation Methodologies

    • Source: ResearchGate / Community Consensus. "How to convert amino acid to its hydrochloride?"
    • Relevance: Validates the protocol of using gaseous HCl or HCl/Dioxane in organic solvents to precipitate hydrochloride salts in high yield without w
    • URL:[Link]

  • Over-Reduction Risks (Indoline Formation)

Sources

troubleshooting low yields in 5-aminoindole acylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Aminoindole Acylation Troubleshooting

Topic: Troubleshooting Low Yields in 5-Aminoindole Acylation ID: TS-IND-005 Last Updated: October 2023 Lead Scientist: Dr. A. Vance

Introduction: The "Dual-Nucleophile" Trap

Acylating 5-aminoindole is deceptively simple. You have two nucleophilic sites: the C5-primary amine (the target) and the N1-indole nitrogen (the distraction). Low yields in this reaction rarely stem from a single error; they are usually a compound effect of oxidative degradation and competitive N1-acylation .

This guide bypasses standard textbook advice to focus on the specific failure modes of the 5-aminoindole scaffold.

Module 1: Regioselectivity & The "Wrong Spot" Problem

The Symptom: LCMS shows a mass corresponding to product


 (Bis-acylated) or the reaction stalls with unreacted starting material despite excess reagents.

The Mechanism: The C5-amine is an aniline-like nucleophile (


 for conjugate acid). The indole N1 is an aromatic amine (

in DMSO). Under neutral or mildly basic conditions, C5 is the exclusive nucleophile. However, if you use strong bases (NaH, LiHMDS) or excessive electrophiles (Acid Chlorides > 2.0 eq), you risk deprotonating N1 or forcing N1-acylation.
Visualizing the Pathway

IndoleAcylation Start 5-Aminoindole C5_Product C5-Amide (Desired) Stable Start->C5_Product Mild Base (DIPEA/Pyridine) N1_Product N1-Amide (Undesired) Labile Start->N1_Product Strong Base (NaH/KOH) Bis_Product Bis-Acylated (Dead End) C5_Product->Bis_Product Excess Acid Chloride High Temp N1_Product->Start Hydrolysis (Workup)

Figure 1: Competitive acylation pathways. Note that N1-acylation is often reversible, leading to "missing mass" during workup.

Troubleshooting Protocol: Regiocontrol
VariableRecommendationWhy?
Base Selection DIPEA or Pyridine

of DIPEA (~10) is sufficient to deprotonate the ammonium salt but too weak to deprotonate Indole N1 (

17).
Electrophile HATU / Carboxylic Acid Coupling agents activate the acid in situ, preventing high concentrations of reactive species that drive bis-acylation.
Stoichiometry 1.0 : 1.1 (Amine : Electrophile)5-aminoindole is precious. Do not use it in excess. Use a slight excess of the acid/acylating agent.[1]

Module 2: Reactivity & The "Stalled Reaction" Problem

The Symptom: Reaction conversion halts at ~50-60%. Adding more reagent doesn't help.[2][3]

The Mechanism: 5-aminoindole is electron-rich, but the amino group is attached to an aromatic ring, reducing its nucleophilicity compared to alkyl amines. Furthermore, the solubility of the protonated intermediate (during reaction) can cause it to precipitate out of non-polar solvents (DCM/Toluene) before reacting, effectively "hiding" it from the acylating agent.

Protocol: The "Solubility-First" System

Step 1: Solvent Switch Do not use DCM or Ether.

  • Use: DMF (N,N-Dimethylformamide) or NMP.

  • Reason: These solvents disrupt intermolecular H-bonds and keep both the neutral 5-aminoindole and its protonated salts in solution.

Step 2: The HATU "Gold Standard" Protocol If acid chlorides are failing, switch to this self-validating protocol:

  • Pre-activation: Dissolve Carboxylic Acid (1.1 eq) + HATU (1.1 eq) + DIPEA (2.0 eq) in DMF. Stir for 5 mins. Color change (yellowing) confirms activation.

  • Addition: Add 5-aminoindole (1.0 eq) as a solution in DMF.

  • Monitoring: Stir at RT for 2 hours.

    • Check: Take a 10µL aliquot

      
       quench in MeOH 
      
      
      
      LCMS.
    • Success Criteria: >95% conversion of the amine (MW 132).

Step 3: The "Nuclear Option" (Acid Chlorides) If you must use acid chlorides (e.g., for cost):

  • Add a Catalyst: Use 10 mol% DMAP.

  • Temperature: Start at

    
    , then warm to RT.
    
  • Quench: You MUST quench with a primary amine (e.g., morpholine) before workup to destroy excess acid chloride, or it will acylate your product at N1 during concentration.

Module 3: Stability & The "Disappearing Product" Problem

The Symptom: The reaction looked dark/black. The crude mass is high, but NMR shows broad peaks and low product content.

The Mechanism: 5-aminoindole is highly susceptible to oxidative polymerization (similar to dopamine or aniline oxidation). In solution, especially in the presence of light and oxygen, it forms radical cations that polymerize into "indole blacks" (melanin-like oligomers).

Troubleshooting Flowchart

Troubleshooting Start Low Yield / Dark Mixture Check_Color Is the mixture black/tarry? Start->Check_Color Oxidation Issue: Oxidative Degradation Check_Color->Oxidation Yes Solubility Issue: Solubility/Stalling Check_Color->Solubility No (remains clear/brown) Action_Ox Action: Degas solvents (Ar/N2) Use HCl salt of amine Oxidation->Action_Ox Action_Sol Action: Switch to DMF/NMP Increase Temp to 40°C Solubility->Action_Sol

Figure 2: Diagnostic logic for visual inspection of reaction mixtures.

Stability Protocol
  • Starting Material Quality:

    • If your 5-aminoindole is dark brown/black solid: Recrystallize it (Toluene/Hexane) or sublime it before use.

    • Alternative: Use the Hydrochloride salt (5-aminoindole

      
      HCl). It is significantly more stable to oxidation than the free base. (Note: You must add 1 extra equivalent of DIPEA to neutralize the HCl).
      
  • Atmosphere:

    • Argon balloon is mandatory.

    • Degas DMF by sparging with Argon for 10 mins before adding the indole.

  • Workup pH:

    • Indole amides can be acid-sensitive.[4] Do not wash with strong HCl (1M). Use dilute citric acid (5%) or

      
       to remove excess DIPEA.
      

FAQ: Quick Solutions

Q: Can I protect the Indole N1 to improve yield? A: Yes, but it adds two steps. If direct acylation fails, protect N1 with Boc or Tosyl .

  • Protocol: Indole +

    
     + DMAP (cat) 
    
    
    
    N1-Boc-5-aminoindole.
  • Benefit: Electron-withdrawing groups on N1 stabilize the ring against oxidation and prevent N1-acylation side reactions.

Q: My product is water-soluble and I lost it during extraction. A: 5-aminoindole amides can be polar.

  • Fix: Skip the aqueous workup. Dilute the DMF reaction mixture with water (to 50% v/v) and inject directly onto a Reverse-Phase C18 Flash Column . Elute with Water/Acetonitrile (+0.1% Formic Acid).

Q: I see a +42 mass shift in LCMS. A: This is likely acetylation from the solvent or workup if you used EtOAc with strong amines, but more likely it is Formylation if you used DMF with a strong activating agent (like Vilsmeier-Haack conditions generated in situ). Ensure your DMF is fresh and amine-free.

References

  • Indole Reactivity & Regioselectivity

    • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[3] (See Chapter on Indoles: Reactions with Electrophiles).

    • Context: Establishes the pKa hierarchy ( for electrophilic attack, but for nucleophilic
  • Amide Coupling Optimization

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
    • Context: Comparative efficiency of HATU vs EDC/HOBt for aniline deriv
  • Oxidative Instability of Aminoindoles

    • ACS Omega. (2022).
    • Context: Details the mechanism of oxidative oligomerization in electron-rich indole amines and the formation of dark precipit
  • Practical HATU Protocols

    • BenchChem. (2025).[4] Technical Support: Optimizing 5-Nitroindole Coupling Reactions.

    • (General reference for HATU/DIPEA stoichiometry in indole synthesis).

Sources

color change of 5-aminoindole hydrochloride upon light exposure

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 5-aminoindole hydrochloride in their experiments. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and preventative measures to address the common issue of color change in this reagent upon light exposure. Our goal is to ensure the integrity of your experiments by providing the scientific context and practical solutions for maintaining the quality of 5-aminoindole hydrochloride.

Part 1: Troubleshooting and FAQs

This section directly addresses common questions and concerns regarding the observed color change of 5-aminoindole hydrochloride.

Question 1: My 5-aminoindole hydrochloride powder, which was initially off-white to light tan, has developed a pink, brown, or purplish tint. What is causing this color change?

Answer: The color change you are observing is a strong indicator of product degradation. 5-aminoindole hydrochloride is a light-sensitive and air-sensitive compound. The discoloration is primarily due to photo-oxidation, a chemical reaction initiated by exposure to light and oxygen, which alters the structure of the molecule and generates colored byproducts.

Question 2: Is the discolored 5-aminoindole hydrochloride still usable for my experiment?

Answer: We strongly advise against using the discolored reagent. The presence of color signifies that a portion of the 5-aminoindole hydrochloride has degraded into unknown impurities. These impurities can lead to:

  • Inaccurate quantification of your starting material.

  • Unpredictable and non-reproducible experimental results.

  • The formation of unexpected side products in your reactions.

  • Potential interference in analytical assays.

For the highest quality and reproducibility of your research, it is imperative to use 5-aminoindole hydrochloride that is free from visible signs of degradation.

Question 3: I have been storing the compound in the freezer. Why did it still change color?

Answer: While storing at low temperatures (e.g., in a refrigerator at approximately 4°C) is recommended to slow down the rate of chemical degradation, it does not prevent photo-oxidation if the compound is still exposed to light.[1] Even intermittent exposure to ambient lab lighting during handling can be sufficient to initiate the degradation process over time. Furthermore, if the container is not properly sealed, exposure to air (oxygen) will also contribute to oxidation.[2]

Question 4: How can I prevent this color change from happening in the future?

Answer: Strict adherence to proper storage and handling protocols is critical. Key preventative measures include:

  • Protection from Light: Always store the container in the dark. Using an amber glass vial or wrapping the container in aluminum foil provides excellent protection.[3][4]

  • Inert Atmosphere: For long-term storage, it is best to store the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[5]

  • Proper Sealing: Ensure the container is tightly sealed to minimize exposure to air and moisture.[4]

  • Minimal Exposure During Use: When weighing out the compound, do so in a dimly lit area and return the main container to dark storage as quickly as possible.

Part 2: Root Cause Analysis - The Science Behind the Color Change

The observed color change in 5-aminoindole hydrochloride is a classic example of the photo-oxidative degradation common to indole derivatives and aromatic amines. The discoloration arises from the formation of new, colored chemical species with extended conjugated π-electron systems that absorb light in the visible region of the electromagnetic spectrum.

The degradation process is complex and can proceed through several pathways:

  • Photo-oxidation of the Indole Ring: The indole nucleus is susceptible to oxidation. Light can excite the molecule, making it more reactive towards oxygen. This can lead to the formation of various oxidized products, including indoxyl, isatin, and subsequently, dimeric structures like indigo and indirubin.[6] These dimers are intensely colored (blue and red, respectively) due to their extensive conjugated systems.

  • Oxidation of the Aromatic Amine Group: The amino group on the benzene ring is also prone to oxidation. Aromatic amines can be oxidized to form highly colored species such as quinoneimines and azo compounds, which often exhibit yellow, red, or brown colors.[1][7][8]

The combination of these degradation pathways likely results in a mixture of colored impurities, leading to the observed pink, brown, or purplish discoloration of the initially off-white powder.

Visualizing the Degradation Pathway

G cluster_0 Initiation cluster_1 Degradation Pathways cluster_2 Degradation Products 5_AI_HCl 5-Aminoindole HCl (Colorless/Off-White) Light_O2 Light (hν) + Oxygen (O2) 5_AI_HCl->Light_O2 Exposure Indole_Ox Indole Ring Oxidation Indigo Indigo/Indirubin Analogs (Blue/Red) Indole_Ox->Indigo Amine_Ox Aromatic Amine Oxidation Quinoneimine Quinoneimine Derivatives (Yellow/Brown) Amine_Ox->Quinoneimine Azo Azo Compounds (Yellow/Red) Amine_Ox->Azo Light_O2->Indole_Ox Light_O2->Amine_Ox

Caption: Photo-oxidative degradation of 5-aminoindole HCl.

Part 3: Preventive Measures & Best Practices

To maintain the integrity of your 5-aminoindole hydrochloride, a stringent protocol for handling and storage is essential.

Recommended Storage Protocol
  • Upon Receipt: Immediately inspect the material for any signs of discoloration. If the material is not off-white or light tan, contact your supplier.

  • Primary Container: The compound should be stored in an amber glass vial with a tight-fitting, Teflon-lined cap. If the original packaging is not suitable, transfer the material to an appropriate container in a controlled environment (see handling protocol).

  • Light Exclusion: Wrap the primary container with aluminum foil or place it inside a light-opaque secondary container.

  • Temperature: Store the container in a refrigerator at 2-8°C.[1]

  • Inert Atmosphere (for long-term storage): For quantities that will be stored for an extended period, flushing the vial with a gentle stream of an inert gas like nitrogen or argon before sealing can significantly prolong the shelf life by displacing oxygen.

Handling Protocol for Weighing and Dispensing
  • Preparation: Before retrieving the main container from storage, prepare all necessary tools (spatulas, weigh boats, etc.).

  • Minimize Light Exposure: Perform the weighing process in a dimly lit area of the lab. Avoid direct sunlight or bright overhead lighting.

  • Quick Dispensing: Allow the container to warm to room temperature before opening to prevent moisture condensation. Open the container, quickly dispense the required amount, and immediately reseal the container.

  • Inert Gas Blanket: If possible, briefly flush the headspace of the main container with nitrogen or argon before resealing.

  • Immediate Return to Storage: Promptly return the main container to its designated dark, refrigerated storage location.

Part 4: Experimental Verification of Product Quality

If you suspect that your 5-aminoindole hydrochloride has degraded, or if you wish to qualify a new batch, the following experimental procedures can be used to assess its purity.

Visual Inspection and Solubility Test
  • Appearance: As a first pass, the solid material should be an off-white to light tan crystalline powder. Any significant deviation from this appearance suggests degradation.

  • Solubility: Prepare a solution in a suitable solvent (e.g., methanol or ethanol). A pure compound should give a clear, colorless to very pale yellow solution. The presence of a noticeable pink, brown, or purplish hue indicates the presence of colored impurities.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a rapid and effective method to detect the presence of colored degradation products.

Protocol:

  • Prepare a solution of your 5-aminoindole hydrochloride in methanol at a concentration of approximately 0.1 mg/mL.

  • Using a quartz cuvette, scan the absorbance of the solution from 200 nm to 700 nm, using methanol as a blank.

  • Analysis:

    • Pure 5-Aminoindole: The spectrum should show characteristic absorbance peaks in the UV region (around 270-300 nm) but should have negligible absorbance in the visible region (400-700 nm).[9][10][11]

    • Degraded 5-Aminoindole: The presence of degradation products will result in new absorbance peaks in the visible region. For example, the formation of indigo-like structures would lead to absorbance around 600-620 nm.[6][12]

Compound Type Expected λmax (approx.) Indication
5-Aminoindole~270-300 nmPure Compound
Oxidized Indole Dimers~540-620 nmSignificant Degradation
Other Oxidation ProductsBroad absorbance at 400-500 nmPresence of Impurities
High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of chemical compounds and quantifying the level of impurities.

Protocol:

  • Sample Preparation: Prepare a stock solution of 5-aminoindole hydrochloride in the mobile phase at a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid.

    • Detection: UV detector set at a wavelength where 5-aminoindole has strong absorbance (e.g., 280 nm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Analysis:

    • Pure Sample: The chromatogram should show a single major peak corresponding to 5-aminoindole hydrochloride.

    • Degraded Sample: The chromatogram will display additional peaks, which represent the degradation products. The area of these impurity peaks relative to the main peak can be used to estimate the percentage of degradation.

Workflow for Quality Assessment

G start Start: Suspected Degradation visual Visual Inspection & Solubility Test start->visual uv_vis UV-Vis Spectroscopy visual->uv_vis Color or Turbidity Observed decision Decision Point visual->decision Clear & Colorless hplc HPLC Purity Analysis uv_vis->hplc Visible Absorbance Detected uv_vis->decision No Visible Absorbance hplc->decision Purity < 98% use Use in Experiment decision->use Purity ≥ 98% discard Discard and Obtain New Reagent decision->discard Purity < 98% or Visible Color

Sources

Validation & Comparative

1H NMR Spectrum of 5-Aminoindole Hydrochloride in DMSO-d6: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 1H NMR spectral analysis of 5-aminoindole hydrochloride in DMSO-d6. It is designed for researchers requiring rigorous verification of salt formation, purity assessment, and structural confirmation.

Executive Summary & Application Context

5-Aminoindole is a critical scaffold in medicinal chemistry, serving as a precursor for various bioactive molecules, including kinase inhibitors and receptor ligands.[1] It is commercially available as both a free base and a hydrochloride salt .

The hydrochloride salt is often preferred for its enhanced stability and water solubility. However, confirming the complete conversion to the salt form (or verifying that a supplier has not provided the free base) is a common analytical challenge. This guide provides the definitive spectral signatures to distinguish these forms using DMSO-d6, the solvent of choice due to the salt's solubility profile.

Key Analytical Differentiators
  • Protonation Site: The primary amine at position 5 is the exclusive site of protonation (

    
    ), forming the ammonium cation (
    
    
    
    ). The indole nitrogen (
    
    
    ) remains unprotonated.
  • Diagnostic Signal: The disappearance of the upstream amino signal (

    
     4.40 ppm) and the emergence of a broad, downfield ammonium signal (
    
    
    
    9.0–10.0 ppm).

Experimental Protocol: Sample Preparation

To ensure high-resolution spectra and accurate integration, follow this standardized preparation workflow.

Reagents
  • Analyte: 5-Aminoindole Hydrochloride (

    
     purity).[2]
    
  • Solvent: DMSO-d6 (

    
     D) + 0.03% TMS (v/v).
    
    • Why DMSO-d6? The HCl salt is insoluble in

      
      . 
      
      
      
      causes rapid exchange of the ammonium and indole protons, erasing key diagnostic signals. DMSO-d6 preserves these exchangeable protons.
Workflow Diagram

SamplePrep Start Start: 10 mg Analyte Weigh Weigh into Vial (Not directly into tube) Start->Weigh Solvent Add 0.6 mL DMSO-d6 Weigh->Solvent Mix Vortex/Sonicate (Ensure clear solution) Solvent->Mix Transfer Transfer to NMR Tube (Filtered pipette) Mix->Transfer Acquire Acquire Spectrum (ns=16 or 32, d1=10s) Transfer->Acquire

Figure 1: Standardized sample preparation workflow for 5-aminoindole HCl analysis.

Spectral Analysis & Assignments

The following data compares the Free Base with the Hydrochloride Salt. The shift values for the free base are experimental; the salt values are diagnostic ranges based on the inductive effects of protonation.

Chemical Structure & Numbering

The indole ring is numbered starting from the nitrogen atom (1) and proceeding counter-clockwise. The amino group is at position 5.[1][3][4]

Structure IndoleN N-1 (Indole NH) ~10.6-11.0 ppm C5 C-5 Position Amine N-Substituent Free Base: -NH2 (~4.4 ppm) Salt: -NH3+ (~9-10 ppm) C5->Amine Attached at Pos 5

Figure 2: Key functional groups and their expected chemical shift regions.

Table 1: Comparative Chemical Shifts ( , ppm)
Proton AssignmentFree Base (Experimental)HCl Salt (Diagnostic)Shift Effect (

)
Indole NH (H-1) 10.60 (br s, 1H)10.80 – 11.20 (br s, 1H)Slight Downfield
Ammonium (

)
Absent 9.00 – 10.00 (br s, 3H) New Signal (Diagnostic)
Amino (

)
4.40 (br s, 2H) Absent Signal Lost
H-4 (Ortho) 6.69 (d)~7.20 – 7.50 (m)Significant Downfield
H-6 (Ortho) 6.49 (dd)~7.00 – 7.30 (m)Significant Downfield
H-7 (Meta) 7.11 (d)7.20 – 7.40 (m)Moderate Downfield
H-2 7.08 (t/m)7.10 – 7.30 (m)Minor Change
H-3 6.13 (m)6.30 – 6.50 (m)Moderate Downfield
Detailed Interpretation
  • The "Salt Shift" (Primary Indicator):

    • Free Base: The electron lone pair on the 5-amino group donates density into the aromatic ring (shielding). This makes H-4 and H-6 appear relatively upfield (6.49–6.69 ppm).

    • HCl Salt: Protonation locks the lone pair, converting the substituent into an electron-withdrawing ammonium group (

      
      ). This causes a "deshielding" effect. Consequently, the signals for H-4  and H-6  will shift downfield (to higher ppm), often overlapping with H-7 and H-2 in the 7.0–7.5 ppm region.
      
  • Exchangeable Protons:

    • In the salt form, the

      
        protons are acidic. In "wet" DMSO or if the sample is not dry, this peak may broaden significantly or merge with the water peak. In dry DMSO-d6, it appears as a broad hump between 9 and 10 ppm, integrating for 3 protons.
      
  • Solvent Residuals (Validation):

    • DMSO-d5 (Residual): Quintet at 2.50 ppm .

    • H2O: Variable singlet, typically 3.33 ppm in DMSO-d6.

Troubleshooting & Quality Control

Common Impurities
  • Isopropanol/Diethyl Ether: Often used to precipitate the HCl salt. Look for:

    • Isopropanol: Doublet at 1.04 ppm (

      
      ), Multiplet at 3.78 ppm (
      
      
      
      ).
    • Diethyl Ether: Triplet at 1.09 ppm (

      
      ), Quartet at 3.38 ppm (
      
      
      
      ).
  • Residual Free Base: If you see a small broad singlet at 4.40 ppm, conversion to the salt is incomplete.

Handling "Missing" Peaks

If the


 or Indole-NH peaks are invisible:
  • Water Content: High water content in DMSO facilitates rapid proton exchange. Solution: Use a fresh ampoule of DMSO-d6.

  • Concentration: Ensure at least 5-10 mg of sample.

  • Temperature: Lowering the probe temperature (e.g., to 280 K) can slow exchange and sharpen these broad signals.

References

  • Experimental Free Base Spectrum: ChemicalBook. (n.d.). 5-Aminoindole 1H NMR Spectrum. Retrieved from .

  • Solvent Residuals: Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from .

  • Sample Preparation: European Commission Joint Research Centre. (n.d.). Recording of Nuclear Magnetic Resonance Spectra (CLEN Method). Retrieved from .

  • Salt Formation Reference: US Patent 4233445A. (1980). 7-(Substituted)-7H-pyrrolo[3.2-F]-quinazoline-1,3-diamines. (Describes preparation of 5-aminoindole HCl). Retrieved from .

Sources

A Researcher's Comparative Guide to the Infrared Spectroscopy of 5-Aminoindole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of molecular structures is a foundational requirement. Infrared (IR) spectroscopy remains an indispensable technique for identifying functional groups and confirming the identity of synthesized compounds. This guide provides an in-depth analysis of the characteristic IR absorption bands of 5-aminoindole hydrochloride, offering a comparative perspective against its free base and the parent indole molecule to deliver field-proven insights into its unique spectral features.

The Vibrational Fingerprint: Understanding the 5-Aminoindole Hydrochloride Structure

5-aminoindole hydrochloride is comprised of a bicyclic indole core, a secondary amine (N-H) within the pyrrole ring, and an amino group at the 5-position of the benzene ring. Crucially, in the hydrochloride salt form, the primary amino group is protonated to form an ammonium salt (-NH3⁺). Each of these functional groups possesses characteristic vibrational modes (stretching and bending) that absorb IR radiation at specific frequencies, creating a unique spectral fingerprint.

The protonation of the amino group is the most significant structural feature influencing the IR spectrum when comparing the hydrochloride salt to its free base. This conversion to an ammonium salt dramatically alters the N-H vibrational modes, providing a clear diagnostic tool for confirmation.

Below is a diagram illustrating the key functional groups within the 5-aminoindole hydrochloride structure that are responsible for its primary IR absorption bands.

prep 1. Sample & KBr Prep dry Dry Sample & KBr (110°C, 2-4h) prep->dry weigh Weigh (1:100 ratio) dry->weigh grind 2. Homogenization grind_step Grind in Agate Mortar (3-5 min) grind->grind_step press 3. Pellet Formation load Load Die press->load vac Apply Vacuum load->vac compress Press (7-10 tons) vac->compress acquire 4. Data Acquisition bg Record Background acquire->bg sample Record Sample Spectrum bg->sample result 5. Final Spectrum sample->result

Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.

Conclusion

The infrared spectrum of 5-aminoindole hydrochloride is uniquely defined by the vibrational modes of its ammonium salt functional group. The presence of a strong, broad N-H stretching envelope between 3000-2500 cm⁻¹ and distinct N-H bending modes around 1600-1500 cm⁻¹ are the most reliable diagnostic features for confirming the hydrochloride salt form. Comparative analysis against the free base (5-aminoindole) and the parent molecule (indole) allows for the unambiguous assignment of these key bands and provides a robust method for structural verification in a research or drug development setting.

References

  • ResearchGate. FT-IR spectrum of control indole. Available at: [Link]

  • PubMed. Fourier transform infrared and Raman spectral investigations of 5-aminoindole. Available at: [Link]

  • ResearchGate. Molecular structure and vibrational spectra of indole and 5-aminoindole by density functional theory and ab initio Hartree–Fock calculations. Available at: [Link]

  • ResearchGate. Experimental FT-IR spectrum of 4-amino-5-(indole- 3-oyl)-2-phenylaminothiazole. Available at: [Link]

  • PubChem. 5-Aminoindole. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. IR: amines. Available at: [Link]

  • Canadian Science Publishing. THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Available at: [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available at: [Link]

  • NIST WebBook. 5-Aminoindole. Available at: [Link]

  • ResearchGate. Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Available at: [Link]

  • ACS Publications. Synthesis and Infrared Spectra of Some Indole Compounds. Available at: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]

  • ResearchGate. The infrared spectra of secondary amines and their salts. Available at: [Link]

Comparative Guide: Mass Spectrometry Fragmentation of 5-Aminoindole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Aminoindole (5-AI) is a critical pharmacophore in medicinal chemistry, serving as a scaffold for kinase inhibitors, serotonin receptor agonists, and anti-viral agents. In drug development, precise structural characterization is non-negotiable, particularly when distinguishing 5-AI from its positional isomers (e.g., 4-aminoindole, 6-aminoindole).

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of 5-aminoindole. It synthesizes Electron Ionization (EI) and Electrospray Ionization (ESI) data to establish a robust identification workflow.

Key Takeaway: While 5-aminoindole shares identical molecular mass (


 Da) with its isomers, it exhibits a distinct fragmentation intensity profile dominated by sequential HCN losses. However, for definitive identification in complex matrices, chromatographic separation (LC-MS) remains the gold standard over standalone MS spectral matching.

Technical Deep Dive: Fragmentation Mechanics

The Molecular Ion and Primary Pathways

The fragmentation of 5-aminoindole is governed by the stability of the indole core and the exocyclic amine group.

  • Molecular Ion (

    
    ):  In EI (70 eV), 5-AI exhibits a robust molecular ion at m/z 132  (
    
    
    
    relative abundance, Base Peak). In ESI (+), the protonated species
    
    
    appears at m/z 133 .
  • The HCN Loss Pathway (Dominant): The hallmark of indole fragmentation is the expulsion of hydrogen cyanide (HCN, 27 Da). 5-Aminoindole undergoes two sequential HCN losses:

    • Primary Loss:

      
      . This typically involves the pyrrole ring nitrogen.
      
    • Secondary Loss:

      
      . This involves the destruction of the benzene ring or the exocyclic amine nitrogen incorporated into a ring-expanded intermediate.
      
  • The Amino Group Loss (Minor): Direct loss of the amino radical (

    
    , 16 Da) to form m/z 116 is generally minor in EI due to the strength of the 
    
    
    
    bond, but can be observed in specific ESI-CID conditions.
Fragmentation Pathway Diagram

The following diagram illustrates the mechanistic flow from the parent ion to key daughter fragments.[1]

G Figure 1: Proposed EI-MS Fragmentation Pathway of 5-Aminoindole M 5-Aminoindole [M]+ m/z 132 Frag1 [M - HCN]+ m/z 105 M->Frag1 - HCN (27 Da) (Pyrrole Ring Cleavage) Frag3 [M - NH2]+ m/z 116 M->Frag3 - NH2 (16 Da) (Minor Pathway) Frag2 [M - 2HCN]+ m/z 78 Frag1->Frag2 - HCN (27 Da) (Secondary Loss)

Figure 1: The primary fragmentation route involves sequential expulsion of HCN molecules, characteristic of nitrogen-containing heteroaromatics.

Comparative Analysis: 5-Aminoindole vs. Isomers

A critical challenge in synthesis is distinguishing 5-aminoindole from 6-aminoindole . Both have identical mass and very similar fragmentation channels.

Spectral Comparison (EI-MS)
Feature5-Aminoindole6-AminoindoleDifferentiating Factor
Parent Ion m/z 132 (100%)m/z 132 (100%)Indistinguishable
Fragment m/z 105 High IntensityHigh IntensityRelative Abundance Ratio
Fragment m/z 78 Moderate IntensityModerate IntensityRatio varies by instrument energy
Fragment m/z 116 LowLowNon-diagnostic

Expert Insight: Relying solely on EI-MS library matching can lead to false positives. The positional isomers differ in the stability of the intermediate carbocations formed after the first HCN loss. However, these differences are subtle and instrument-dependent.

Chromatographic Differentiation (The Solution)

Since spectral differentiation is risky, retention time (RT) via LC-MS is the required validation step.

  • Stationary Phase: C18 Reverse Phase.

  • Selectivity: 5-Aminoindole is typically more polar than 6-aminoindole due to the electron density distribution relative to the indole nitrogen.

  • Result: 5-Aminoindole elutes earlier than 6-aminoindole in standard reverse-phase gradients.

Experimental Protocols

Protocol A: GC-MS Characterization (Structural ID)

Objective: Confirm core structure and fragmentation pattern.

  • Sample Prep: Dissolve 1 mg 5-aminoindole in 1 mL Methanol (HPLC grade).

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm ID).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Source: Electron Ionization (EI) at 70 eV .

  • Scan Range: m/z 40–300.

  • Data Validation: Verify Base Peak at 132 and presence of 105/78 triad.

Protocol B: LC-MS/MS (Isomer Differentiation)

Objective: Separate isomers and quantify using Multiple Reaction Monitoring (MRM).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Core-Shell (e.g., Kinetex 2.6µm), 100 x 2.1 mm.

  • Gradient: 5% B to 95% B over 10 mins.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • MRM Transitions:

    • Quantifier:

      
       (Loss of HCN).
      
    • Qualifier:

      
       (Loss of 2xHCN).
      
  • Differentiation: Compare RT with authentic standards. 5-AI typically elutes at a lower RT than 6-AI.

Analytical Workflow Diagram

Workflow Figure 2: LC-MS/MS Workflow for Aminoindole Analysis Start Crude Sample (Mixture of Isomers) LC LC Separation (C18 Column, Acidic pH) Start->LC ESI ESI Source (+) Generate [M+H]+ 133 LC->ESI MS1 MS1 Filter Select m/z 133 ESI->MS1 CID Collision Cell (CID Energy 20-35 eV) MS1->CID MS2 MS2 Detection Monitor 106 & 79 CID->MS2 Data Data Analysis Compare RT & Ion Ratios MS2->Data

Figure 2: Step-by-step workflow for separating and identifying 5-aminoindole in complex mixtures.

References

  • NIST Chemistry WebBook. 5-Aminoindole Mass Spectrum (Electron Ionization). National Institute of Standards and Technology.[2][3] Available at: [Link]

  • MassBank. Mass Spectrum of 5-Aminoindole (LC-ESI-QQ). Record: MSBNK-Keio_Univ-KO002100. Available at: [Link]

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A Comparative Guide to the UV-Vis Absorption Maxima of 5-Aminoindole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals working with indole derivatives, understanding their electronic properties is paramount. The indole scaffold is a privileged structure in numerous pharmacologically active compounds, and its UV-Vis absorption characteristics provide critical insights into its electronic transitions, which can be influenced by substitution and the surrounding microenvironment. This guide provides a comprehensive analysis of the UV-Vis absorption properties of 5-aminoindole, offering a comparative perspective against other key indole derivatives and a detailed protocol for its experimental determination.

The Indole Chromophore and the Influence of Substitution

The characteristic UV absorption of the indole ring system arises from π → π* electronic transitions within the aromatic bicyclic structure. Typically, indole exhibits two main absorption bands: a strong band around 200-230 nm (the ¹Bₐ and ¹Bₑ bands) and a weaker, longer-wavelength band between 260-290 nm (the ¹Lₐ and ¹Lₑ bands). The position and intensity of these bands are highly sensitive to the nature and position of substituents on the indole ring.

The introduction of an amino (-NH₂) group at the 5-position, as in 5-aminoindole, is expected to cause a significant shift in the absorption maxima to longer wavelengths (a bathochromic or "red" shift) compared to the parent indole molecule. This is due to the electron-donating nature of the amino group, which extends the π-conjugated system through resonance, thereby lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Below is a comparison of the chemical structures of 5-aminoindole and other relevant indole derivatives discussed in this guide.

G cluster_target Target Compound cluster_comparative Comparative Compounds 5-Aminoindole 5-Aminoindole Indole Indole 5-Aminoindole->Indole Parent Scaffold 5-Hydroxyindole 5-Hydroxyindole 5-Aminoindole->5-Hydroxyindole Similar Electron-Donating Group 5-Methoxyindole 5-Methoxyindole 5-Aminoindole->5-Methoxyindole Similar Electron-Donating Group Tryptophan Tryptophan Indole->Tryptophan Biological Analogue

Caption: Chemical relationship between 5-aminoindole and comparative indole structures.

Comparative UV-Vis Absorption Data

To contextualize the expected absorption of 5-aminoindole hydrochloride, the following table summarizes the reported UV-Vis absorption maxima (λmax) for indole and several 5-substituted derivatives in common spectroscopic solvents.

CompoundSolventλmax (nm)Reference(s)
Indole Aqueous~270-280[1][2]
Methanol~271, 279, 287[3]
Ethanol~272, 279, 288[2]
Acetonitrile~270[1]
5-Hydroxyindole Gas PhaseMultiple peaks, longest ~295[2]
Tryptophan Aqueous/Buffer~280[4]
Water:Acetonitrile (90:10 v/v) with 0.14% TFA220, 280[5]
5-Methoxyindole Propylene Glycol GlassNot specified, but red-shifted vs. indole[2]

Note: The spectrum for 5-aminoindole is available in the NIST WebBook, but the solvent is not specified in the available data.[6] This highlights the critical need for experimental determination in well-defined solvent systems.

The Impact of Solvent Polarity (Solvatochromism)

The electronic transitions of indole derivatives can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. The direction and magnitude of the spectral shift depend on the change in the dipole moment of the molecule upon electronic excitation.

For 5-aminoindole, the amino group increases the polarity of the ground state. In polar protic solvents (e.g., water, ethanol, methanol), hydrogen bonding can occur with the lone pair of electrons on the nitrogen atom. This can lead to complex spectral shifts. Generally, for π → π* transitions in molecules with electron-donating groups, an increase in solvent polarity often leads to a bathochromic (red) shift. This is because the excited state is typically more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.

G node1 Ground State (S₀) Less Polar Solvent node2 Excited State (S₁) Less Polar Solvent node1->node2 ΔE₁ (Higher Energy, Shorter λ) node3 Ground State (S₀) More Polar Solvent (Stabilized) node4 Excited State (S₁) More Polar Solvent (More Stabilized) node3->node4 ΔE₂ (Lower Energy, Longer λ)

Caption: Conceptual diagram of solvatochromic effect leading to a bathochromic shift.

The Effect of Protonation: 5-Aminoindole vs. 5-Aminoindole Hydrochloride

The hydrochloride salt of 5-aminoindole will exist in its protonated form in solution. The site of protonation in indoles can vary, but for many derivatives in acidic media, protonation occurs at the C3 position of the indole ring, which disrupts the aromatic system of the pyrrole ring. This change in the electronic structure is expected to cause a significant shift in the UV-Vis absorption spectrum.

Protonation at C3 would interrupt the π-conjugation pathway involving the indole nitrogen. This typically leads to a spectrum that resembles the benzenoid portion of the molecule, often resulting in a hypsochromic (blue) shift of the longer wavelength bands compared to the neutral form. Therefore, it is anticipated that the λmax of 5-aminoindole hydrochloride will be at a shorter wavelength than that of the free base, 5-aminoindole, in the same solvent. The exact position of the absorption maxima will depend on the solvent and the pKa of the compound.[7]

Experimental Protocol for Determination of UV-Vis Absorption Maxima

To obtain reliable and reproducible data, a standardized experimental protocol is essential. The following section details a self-validating methodology for determining the UV-Vis absorption maxima of 5-aminoindole hydrochloride.

Materials and Equipment
  • 5-Aminoindole hydrochloride (or 5-aminoindole and HCl for in-situ salt formation)

  • Spectroscopic grade solvents (e.g., Methanol, Ethanol, Acetonitrile, Deionized Water)

  • Calibrated dual-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (typically 1 cm path length)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Workflow for UV-Vis Analysis

G start Start prep_stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) start->prep_stock prep_working Prepare Working Solutions (Serial Dilutions in each solvent) prep_stock->prep_working instrument_setup Instrument Setup (Set Wavelength Range, e.g., 200-400 nm) prep_working->instrument_setup baseline Baseline Correction (Using solvent-filled cuvette) instrument_setup->baseline measure Measure Absorbance of Samples (Lowest to highest concentration) baseline->measure analyze Analyze Spectra (Identify λmax for each solvent) measure->analyze end End analyze->end

Caption: Experimental workflow for determining UV-Vis absorption maxima.

Step-by-Step Methodology
  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., a non-polar solvent like cyclohexane, a polar aprotic solvent like acetonitrile, and polar protic solvents like ethanol and water). Ensure the solvents have a suitable UV cutoff wavelength that does not interfere with the expected absorption range of the analyte.[8]

  • Stock Solution Preparation: Accurately weigh a small amount of 5-aminoindole hydrochloride and dissolve it in a Class A volumetric flask using a primary solvent in which it is highly soluble (e.g., methanol) to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solution Preparation: From the stock solution, prepare a series of dilutions in each of the chosen solvents. The final concentrations should yield absorbance values in the optimal range of the spectrophotometer (typically 0.1 to 1.0 AU) to ensure adherence to the Beer-Lambert Law. A typical starting concentration for UV-Vis analysis is around 5-10 µg/mL.

  • Instrument Preparation: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output. Set the desired wavelength range for the scan (e.g., 200 nm to 400 nm).

  • Baseline Correction: Fill both the sample and reference cuvettes with the solvent being used for the current set of measurements. Place them in the spectrophotometer and perform a baseline correction. This subtracts the absorbance of the solvent and the cuvette itself from the subsequent sample measurements.[9]

  • Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the working solution to be measured, and then fill it with the working solution. Place it back in the sample holder and run the spectral scan.

  • Data Analysis: From the resulting spectrum, identify the wavelength(s) of maximum absorbance (λmax). Repeat the measurement for each solvent and concentration to ensure reproducibility. The location of λmax should not change with concentration, though the absorbance value will.

By following this protocol, researchers can generate a robust and reliable dataset for the UV-Vis absorption maxima of 5-aminoindole hydrochloride, enabling a deeper understanding of its electronic properties and providing a valuable analytical parameter for future studies.

References

  • National Institute of Standards and Technology. (n.d.). 5-Aminoindole. In NIST Chemistry WebBook.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Tryptophan. Retrieved from [Link]

  • Liu, Y., et al. (2015). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Journal of the American Chemical Society.
  • Ashworth, S. H., et al. (2008). Following the excited state relaxation dynamics of indole and 5-hydroxyindole using time-resolved photoelectron spectroscopy. The Journal of Chemical Physics.
  • Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from [Link]

  • Tabuchi, A., et al. (2021). Full-colour solvatochromic fluorescence emitted from a semi-aromatic imide compound based on ESIPT and anion formation.
  • University of New South Wales. (2013). UV Vis Spectra of Indole Analogues.
  • Gryczynski, I., et al. (2003). A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide: A Powerful Tool for the Study of Dynamic Protein Interactions.
  • Lattova, E., et al. (2018). Development and validation of a novel method for serotonin and 5-hydroxyindole-acetic acid determination in plasma using liquidchromatography tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.
  • Varlan, A., et al. (2020). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)carbonyl]Thieno[3,4-b]Thiophenediyl}) (PTB7). Molecules.
  • Research Data Australia. (2013). UV Vis Spectra of Indole Analogues. Retrieved from [Link]

  • Gao, Y., et al. (2013). Solvent Effects on the UV–vis Absorption and Emission of Optoelectronic Coumarins: a Comparison of Three Empirical Solvatochromic Models. The Journal of Physical Chemistry C.
  • Thermo Fisher Scientific. (n.d.). Optimizing and Monitoring Solvent Quality for UV-Vis Absorption, Fluorescence and Charged Aerosol Detectors.
  • BMG Labtech. (n.d.).
  • Zhang, S., et al. (2020). Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents.
  • Abdulsayid, F. A., & Hasan, H. M. A. (2020). Study of Solvent Effect on UV-Visible Spectra of a Newly Synthesized Zn(II), Co(II) and Cd(II) Complexes with L-Tryptophan.
  • Experiment 1 Effect of Solvent, pH and auxochrome on UV absorbance. (n.d.). SlideShare.
  • Chemistry LibreTexts. (2022). 2.3: UV-Visible Spectroscopy of Organic Compounds.
  • Pinto, A., et al. (2023). Synthesis, Characterization, and Magnetic Properties of Fe(BIP)
  • Dolan, J. W. (2002). Many chromatographers overlook the UV- absorbance properties of the solvents they. LCGC North America.
  • Singh, S., et al. (2023). Validated ultraviolet high-performance liquid chromatography method for post-mortem 5-hydroxy-indoleacetic acid measurement in human cerebrospinal fluid.
  • Kumar, S., & Singh, V. (2019). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research.
  • The influence of pH and UV visible absorbtion on hydrolysis stage and gel behavior of glasses synthesized by sol-gel. (n.d.). International Journal of Scientific & Engineering Research.
  • Panzella, L., et al. (2017). Solvatochromic Effects on the Absorption Spectrum of 2-Thiocytosine. The Journal of Physical Chemistry B.
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  • Liu, Y., et al. (2014). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Journal of the American Chemical Society.
  • Gryczynski, I., et al. (2003). A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide: A Powerful Tool for the Study of Dynamic Protein Interactions.
  • Lattova, E., et al. (2018). Development and validation of a novel method for serotonin and 5-hydroxyindole-acetic acid determination in plasma using liquidchromatography tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.
  • Concurrent quantification of tryptophan and its major metabolites in murine brain tissue by high-performance liquid chromatography with tandem mass spectrometry. (2011).
  • Al-Hamdani, A. A., & Al-Khafaji, A. A. (2017). Solvent and pH Effects on UV Absorption Spectrum of 1,3-bis[(3-(2-pyridyl) pyrazol-1 ylmethyl)] benzene (1,3-PPB). Journal of Basrah Researches (Sciences).
  • Differences Between Using Acetonitrile and Methanol for Reverse Phase Chrom
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  • Dogra, S. K., et al. (1987).
  • Panzella, L., et al. (2011). UV-absorption spectra of melanosomes containing varying 5,6-dihydroxyindole and 5,6-dihydroxyindole-2-carboxylic acid content. Photochemistry and Photobiology.
  • Purdue University. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis)
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A Tale of Two Indoles: A Senior Application Scientist's Guide to the Synthesis of 5-Aminoindole and Tryptamine

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug discovery and synthetic chemistry, the indole nucleus represents a privileged scaffold, a foundational element in a vast array of biologically active molecules. Among the myriad of substituted indoles, 5-aminoindole and tryptamine stand out as particularly valuable building blocks. While structurally similar, the strategic placement of the amino group—on the benzene ring in 5-aminoindole versus on an ethyl side chain at the C3 position in tryptamine—imparts distinct chemical personalities that profoundly influence their synthesis and application.

This guide offers an in-depth, comparative analysis of the synthetic routes to these two critical intermediates. We will dissect the most common and effective methodologies, scrutinize their advantages and limitations, and provide detailed, field-tested protocols to empower you to make the most informed decisions for your research endeavors.

At a Glance: Structural and Reactivity Differences

The fundamental difference between 5-aminoindole and tryptamine lies in the location and nature of the amino group. In 5-aminoindole, the amino group is directly attached to the aromatic benzene portion of the indole, rendering it an arylamine. This has several consequences:

  • Nucleophilicity: The lone pair of the nitrogen atom is delocalized into the aromatic system, reducing its nucleophilicity compared to an aliphatic amine.

  • Reactivity: The amino group activates the benzene ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions (C4 and C6).

  • Synthetic Utility: It is an excellent precursor for building functionalities directly onto the indole's benzene ring.

Conversely, tryptamine possesses a primary alkylamine on a flexible ethyl side chain at the C3 position.[1][2] This confers:

  • Higher Nucleophilicity: The aliphatic amine is a stronger nucleophile and base than the arylamine of 5-aminoindole.

  • Distinct Reactivity: The primary amine readily undergoes reactions typical of alkylamines, such as acylation, alkylation, and reductive amination. The indole nucleus itself remains reactive at the C3 position, though this is sterically hindered by the ethylamine side chain.

  • Broad Applications: This structure is the backbone for a multitude of neurotransmitters and psychedelic compounds.[1][3]

This inherent difference in reactivity dictates the choice of synthetic strategy.

The Synthesis of 5-Aminoindole: A Focus on Reduction

The most prevalent and efficient route to 5-aminoindole is through the reduction of the readily available starting material, 5-nitroindole.[4] The choice of reducing agent and catalytic system is critical and can be tailored to scale, desired purity, and available laboratory equipment.

Workflow for 5-Aminoindole Synthesis

Start 5-Nitroindole Reduction Reduction of Nitro Group Start->Reduction Variety of reagents: - NaBH4/Copper Complex - H2/Pd-C - Ammonium formate/O-MoS2 Product 5-Aminoindole Reduction->Product

Caption: General synthetic workflow for 5-aminoindole via reduction of 5-nitroindole.

Comparative Analysis of 5-Aminoindole Synthesis Protocols
MethodCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Catalytic HydrogenationPalladium on Carbon (Pd/C)EthanolRoom4-6>95[4]
Transfer HydrogenationAmmonium formate / O-MoS₂Water1306High[4]
Borohydride ReductionSodium borohydride (NaBH₄) / Copper complexWaterRoom-High[4][5]
Silver-Catalyzed Hydrogenation4,4'-dimethoxy-2,2'-bipyridine silver, K-tert-butoxide1,4-Dioxane802498[4]
Experimental Protocol: Catalytic Hydrogenation of 5-Nitroindole

This protocol is a robust and high-yielding method suitable for laboratory-scale synthesis.

  • Vessel Preparation: To a hydrogenation vessel, add 5-nitroindole (1.0 eq) and 10% Palladium on carbon (5-10 mol%).

  • Solvent Addition: Add a suitable solvent such as ethanol or ethyl acetate to dissolve the 5-nitroindole.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (typically 1-4 atm) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude 5-aminoindole. The product can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly efficient and reusable catalyst for the reduction of nitro groups.

  • Solvent: Ethanol and ethyl acetate are excellent solvents for both the starting material and the product, and they are relatively inert under hydrogenation conditions.

  • Pressure: While higher pressures can accelerate the reaction, atmospheric pressure is often sufficient for complete conversion on a laboratory scale.

The Synthesis of Tryptamine: Diverse and Classic Approaches

The synthesis of tryptamine offers a greater diversity of strategic approaches, with two primary methods dominating the landscape: the decarboxylation of the amino acid tryptophan and the Fischer indole synthesis.

Method 1: Decarboxylation of Tryptophan

This is arguably the most straightforward route to tryptamine, leveraging a naturally occurring and readily available starting material.[6][7]

Start L-Tryptophan Decarboxylation Decarboxylation Start->Decarboxylation High-boiling solvent (e.g., Diphenyl ether) Heat Product Tryptamine Decarboxylation->Product

Caption: Synthesis of tryptamine through the decarboxylation of tryptophan.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add L-tryptophan (1.0 eq) to a high-boiling solvent such as diphenyl ether.

  • Heating: Heat the mixture to a high temperature (typically >200 °C) under a nitrogen atmosphere.

  • Reaction Monitoring: Monitor the evolution of carbon dioxide to gauge the reaction progress. The reaction is usually complete when gas evolution ceases.

  • Isolation: Cool the reaction mixture and dissolve the crude product in an acidic aqueous solution (e.g., 1M HCl) to protonate the tryptamine.

  • Purification: Wash the acidic solution with an organic solvent (e.g., diethyl ether) to remove the high-boiling solvent. Basify the aqueous layer with a strong base (e.g., NaOH) to a pH of 14 to precipitate the free tryptamine.[7]

  • Final Product: Collect the solid tryptamine by filtration, wash with cold water, and dry under vacuum.[7]

Causality Behind Experimental Choices:

  • High-Boiling Solvent: A solvent with a boiling point above the decomposition temperature of the carboxylic acid is necessary to drive the decarboxylation.

  • Acid-Base Extraction: This is a classic and effective method for separating the basic tryptamine from the neutral, high-boiling solvent.

Method 2: The Fischer Indole Synthesis

The Fischer indole synthesis is a powerful and versatile method for constructing the indole ring itself.[8] For tryptamine synthesis, this involves the reaction of a phenylhydrazine with a protected 4-aminobutanal derivative.[9][10]

Start1 Phenylhydrazine Condensation Condensation Start1->Condensation Start2 4-Aminobutanal Acetal Start2->Condensation Indolization Indolization (Acid Catalyst) Condensation->Indolization Deprotection Deprotection Indolization->Deprotection Product Tryptamine Deprotection->Product

Caption: The Fischer indole synthesis route to tryptamine.

  • Hydrazone Formation: React phenylhydrazine (1.0 eq) with a protected form of 4-aminobutanal, such as 4-aminobutanal diethyl acetal (1.0 eq), in a suitable solvent like ethanol.

  • Indolization: Add an acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a Brønsted acidic ionic liquid) and heat the reaction mixture.[11] This promotes the[6][6]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.

  • Work-up and Deprotection: After cooling, neutralize the reaction mixture and extract the protected tryptamine with an organic solvent. The protecting group (in this case, the acetal) can be removed under acidic conditions to yield tryptamine.

  • Purification: The final product can be purified by crystallization or column chromatography.

Causality Behind Experimental Choices:

  • Protected Aldehyde: 4-aminobutanal is unstable and prone to self-polymerization. Using a protected form like an acetal prevents this and allows for controlled reaction.

  • Acid Catalyst: The acid is crucial for catalyzing both the initial condensation and the key indolization step.

Head-to-Head Comparison of Synthetic Routes

Feature5-Aminoindole Synthesis (Reduction)Tryptamine Synthesis (Decarboxylation)Tryptamine Synthesis (Fischer Indole)
Starting Materials 5-Nitroindole (commercially available)L-Tryptophan (abundant and relatively inexpensive)Phenylhydrazine and a protected 4-aminobutanal derivative (multi-step)
Number of Steps Typically one stepTypically one stepMulti-step
Scalability Highly scalable, especially with catalytic hydrogenationScalable, but requires handling of high-boiling solventsScalable, but can be more complex due to multiple steps
Versatility for Analogs Limited to substitutions already present on the 5-nitroindole ringLimited to tryptophan as the starting materialHighly versatile; allows for a wide range of substituted tryptamines
Key Challenges Handling of flammable hydrogen gas and pyrophoric catalystsHigh temperatures and removal of high-boiling solventsSynthesis and handling of the unstable aldehyde component
Safety Considerations Use of hydrogen gas requires appropriate safety precautionsHigh temperatures pose a risk; some high-boiling solvents are toxicPhenylhydrazine is toxic; acid catalysts can be corrosive

Applications in Research and Drug Development

Both 5-aminoindole and tryptamine are invaluable starting points for the synthesis of a wide range of pharmacologically active compounds.

5-Aminoindole serves as a key intermediate for:

  • Serotonin Analogs: The 5-amino group can be readily converted to other functionalities to probe serotonin receptor interactions.[4]

  • Anticancer Agents: It is a building block for compounds that bind to c-Myc G-quadruplexes, a target in cancer therapy.[4]

  • Histamine H3 Receptor Modulators: Derivatives of 5-aminoindole have been investigated for their potential in treating diseases associated with the modulation of H3 receptors.[12]

  • Chromatography: 5-aminoindole has been used to create new stationary phases for hydrophobic charge induction chromatography (HCIC).[13]

Tryptamine is the foundational structure for:

  • Neurotransmitters: It is the precursor to serotonin and melatonin.[1]

  • Psychoactive Compounds: A vast number of psychedelic drugs, such as psilocybin and DMT, are tryptamine derivatives.[1][3]

  • Migraine Medications: The triptan class of drugs, used to treat migraines, are tryptamine derivatives.[14]

  • Mood Disorder Treatments: Novel tryptamine compounds are being investigated as 5-HT2A agonists for treating depressive and bipolar disorders.[15]

Safety and Handling

5-Aminoindole:

  • Harmful if swallowed.[16]

  • Causes skin and serious eye irritation.[16]

  • May cause respiratory irritation.[16]

  • It is recommended to handle this compound in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves and safety glasses.[17]

Tryptamine:

  • Causes skin and serious eye irritation.[18]

  • Handle with appropriate PPE, including gloves and safety glasses.[19]

  • Avoid inhalation of dust.[19]

  • Store in a cool, dry, well-ventilated area away from incompatible substances.[20]

Conclusion

The choice between synthesizing 5-aminoindole and tryptamine, and the specific route to each, is a strategic decision that hinges on the ultimate goal of the research. For direct functionalization of the indole's benzene core, 5-aminoindole, accessed via the straightforward reduction of 5-nitroindole, is the superior choice. When the classic tryptamine scaffold is required for building compounds with an ethylamine side chain, the decarboxylation of tryptophan offers a simple and direct path. For the creation of diverse, substituted tryptamine analogs, the greater complexity of the Fischer indole synthesis is justified by its unparalleled versatility.

By understanding the nuances of these synthetic methodologies, researchers can efficiently access these critical building blocks, accelerating the pace of innovation in medicinal chemistry and drug discovery.

References

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A Comparative Guide to the Melting Point Determination of 5-Aminoindole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 5-Aminoindole Hydrochloride

5-Aminoindole is a critical heterocyclic building block in medicinal chemistry and drug development. It serves as a precursor for synthesizing a range of therapeutic agents, including inhibitors for various kinases and receptors.[1] The hydrochloride salt of 5-aminoindole is often preferred during development due to its improved solubility and stability. For researchers, scientists, and drug development professionals, the melting point is a fundamental yet crucial parameter. It serves as a primary indicator of purity, a tool for identification, and a critical factor influencing formulation and stability studies.

However, the analysis of amine hydrochloride salts presents unique challenges. These compounds can exhibit complex thermal behavior, including decomposition, hygroscopicity, and potential dissociation upon heating, which can obscure or distort a simple melting event.[2] This guide provides an in-depth comparison of two primary analytical techniques for determining the melting point of 5-aminoindole hydrochloride: the traditional Capillary Method and the advanced thermal analysis technique of Differential Scanning Calorimetry (DSC) . We will explore the causality behind experimental choices, present validated protocols, and offer insights to ensure the generation of trustworthy and accurate data.

Table 1: Literature Data for 5-Aminoindole (Free Base)

Property Reported Value (°C) Source(s)
Melting Point 131-133 (with decomposition) CAS Common Chemistry, Sigma-Aldrich, ChemicalBook[3][4][5][6]
Melting Point 130-134 Thermo Fisher Scientific[7]
Melting Point 131-134 Guidechem[8]

| Melting Point | 131 | Biosynth[9] |

Methodologies: A Head-to-Head Comparison

The choice of methodology for melting point determination is not trivial; it directly impacts the quality and utility of the resulting data. Here, we compare the foundational principles and practical applications of the Capillary Method and DSC.

The Capillary Method: A Foundational Technique

The capillary method is a long-established technique required by many pharmacopeias for melting point determination.[10] It relies on the visual observation of the phase transition of a finely powdered substance packed into a thin glass capillary tube as it is heated.

Principle of Operation: A small, tightly packed column of the sample is heated in a calibrated apparatus. The temperatures at which the substance begins to collapse (onset of melting) and becomes a completely clear liquid (clear point) are recorded as the melting range.[11] For pure, crystalline compounds, this range is typically narrow (0.5-1.0°C).

Causality Behind the Protocol: The reliability of this method hinges on meticulous sample preparation and controlled heating.

  • Grinding: The sample must be finely pulverized to ensure uniform packing and efficient heat transfer.[12][13] Large crystals can create air pockets, leading to uneven heating and a broadened melting range.

  • Drying: 5-aminoindole hydrochloride, as an amine salt, is potentially hygroscopic. Absorbed moisture acts as an impurity, causing a depression and broadening of the melting point. Therefore, the sample must be thoroughly dried under vacuum prior to analysis.

  • Packing: A consistent sample height of 2-3 mm is critical.[14][15] Too much sample will create a significant temperature gradient within the column, artificially widening the melting range.

  • Heating Rate: A slow heating rate (1-2°C/minute) near the expected melting point is mandated by pharmacopeial methods (e.g., USP <741>).[11][14][16] This ensures that the sample and the thermometer are in thermal equilibrium, preventing an overestimation of the melting temperature.

Experimental Protocol: USP-Compliant Capillary Method

  • Sample Preparation: a. Dry the 5-aminoindole hydrochloride sample in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved. b. Gently pulverize the dried sample into a fine powder using an agate mortar and pestle.[12]

  • Capillary Loading: a. Press the open end of a glass capillary tube (0.8-1.2 mm internal diameter) into the powder.[11][17] b. Invert the tube and tap it gently on a hard surface to pack the sample into the closed end.[12] c. Repeat until a tightly packed column of 2.5-3.5 mm is formed.[11]

  • Measurement: a. Place the capillary into the heating block of a calibrated melting point apparatus. b. Set an initial rapid heating rate to approach the approximate melting point (e.g., 10°C/minute to ~20°C below the expected melt).[12] c. Reduce the heating rate to 1-2°C per minute.[14] d. Record the onset temperature : the temperature at which the first drop of liquid is observed or when the column collapses.[11] e. Record the clear point temperature : the temperature at which the last solid particle melts, and the substance is completely liquid.[11] f. The recorded melting range is from the onset to the clear point. Note any decomposition (e.g., darkening, charring, or gas evolution).[16]

G cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Dry Dry Sample (Vacuum Oven) Grind Grind to Fine Powder Dry->Grind Ensures purity Load Load into Capillary Grind->Load Pack Pack to 2-3 mm Height Load->Pack Ensures uniform heating Heat_Fast Rapid Heat to ~20°C Below MP Pack->Heat_Fast Heat_Slow Heat at 1-2°C/min Heat_Fast->Heat_Slow Efficiency Observe Observe & Record Onset and Clear Points Heat_Slow->Observe Ensures thermal equilibrium Result Report Melting Range & Decomposition Observe->Result G cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_run Analysis cluster_data Data Interpretation Weigh Weigh 2-5 mg Sample Seal Hermetically Seal in Pan Weigh->Seal Load_DSC Load Sample & Reference Pans Seal->Load_DSC Calibrate Calibrate with Standards Calibrate->Load_DSC Purge Set N2 Purge (50 mL/min) Load_DSC->Purge Equilibrate Equilibrate at 25°C Ramp Ramp Temperature (e.g., 10°C/min) Equilibrate->Ramp Plot Plot Heat Flow vs. Temp Ramp->Plot Analyze Determine Onset, Peak, and Enthalpy (ΔH) Plot->Analyze

Caption: Workflow for Differential Scanning Calorimetry (DSC) Analysis.

Summary of Comparison and Final Recommendation

Both methods can provide valuable data, but their suitability depends on the specific requirements of the analysis.

Table 2: Comparison of Melting Point Determination Techniques

Feature Capillary Method Differential Scanning Calorimetry (DSC)
Principle Visual detection of solid-to-liquid phase change. Measures heat flow difference between sample and reference. [18]
Data Output Melting range (onset and clear point). [11] Onset temp, peak temp, enthalpy of fusion (ΔH), heat capacity (Cp). [19]
Precision Lower; operator-dependent. High; instrument-based, highly reproducible.
Purity Assessment Qualitative (broad range suggests impurity). Quantitative (purity can be estimated from peak shape). [20][19]
Decomposition Visually observed but can interfere with endpoint detection. [16] Clearly detected as exothermic or complex endothermic events.
Throughput Moderate (some instruments can run multiple capillaries). [10] Lower (typically single sample, though autosamplers exist).
Cost Low initial investment. High initial investment and maintenance.

| Pharmacopeial Status | Standard method (e.g., USP <741>). [21]| Accepted as a thermal analysis technique. [22]|

Recommendation for 5-Aminoindole Hydrochloride:

For a comprehensive and definitive characterization of 5-aminoindole hydrochloride, Differential Scanning Calorimetry (DSC) is the superior method. The high potential for decomposition in amine salts means that the visual endpoint in a capillary apparatus can be ambiguous and difficult to determine accurately. [2]DSC provides an objective, instrument-based determination of the thermal transition.

Furthermore, the quantitative data from DSC is invaluable. The enthalpy of fusion (ΔH) provides insight into the compound's crystallinity, and the ability to detect subtle thermal events preceding the melt (e.g., desolvation, polymorphic transitions) is critical for robust drug development. [19] The capillary method remains a useful tool for rapid, routine identity checks where a reference standard is available. A mixed melting point determination, where the sample is mixed with an authentic standard, can be a powerful confirmation of identity. [21]However, for formal characterization, stability studies, and quality control, the detailed and unambiguous data from DSC is essential for ensuring scientific integrity.

References

  • CAS Common Chemistry. (n.d.). 5-Aminoindole. CAS, a division of the American Chemical Society. Retrieved February 4, 2026, from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. thinkSRS.com. Retrieved February 4, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved February 4, 2026, from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis [PhD thesis]. University of Glasgow. [Link]

  • Lewis, R. N. A. H., & McElhaney, R. N. (2013). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Chemical Thermodynamics, 62, 1-14. Available at: [Link]

  • U.S. Pharmacopeial Convention. (n.d.). General Chapters: <741> MELTING RANGE OR TEMPERATURE. uspbpep.com. Retrieved February 4, 2026, from [Link]

  • SKZ Industrial. (n.d.). Differential Scanning Calorimetry DSC Analysis Explained. Retrieved February 4, 2026, from [Link]

  • University of Houston. (2010, May 3). Melting Point Apparatus Guidelines. Retrieved February 4, 2026, from [Link]

  • Seven Star Pharma. (n.d.). Differential Scanning Calorimetry (DSC) Services. Retrieved February 4, 2026, from [Link]

  • American Fuel & Petrochemical Manufacturers. (n.d.). Question 69: How do you detect that amine salts are forming and causing corrosion.... Retrieved February 4, 2026, from [Link]

  • U.S. Pharmacopeia. (2011, December 2). <741> MELTING RANGE OR TEMPERATURE. Retrieved February 4, 2026, from [Link]

  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved February 4, 2026, from [Link]

  • News-Medical. (n.d.). Differential Scanning Calorimetry of Pharmaceuticals. Retrieved February 4, 2026, from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved February 4, 2026, from [Link]

  • Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2016, August). USP melting point reference standards: Evaluation of parameters that affect the melting point. Retrieved February 4, 2026, from [Link]

  • California State University, Bakersfield. (n.d.). Lab 3: Calibration of a Melting Point Apparatus. Retrieved February 4, 2026, from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved February 4, 2026, from [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 5-Aminoindole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of compounds like 5-Aminoindole hydrochloride is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 5-Aminoindole hydrochloride, grounded in scientific principles and field-proven best practices. Our aim is to empower you with the knowledge to not only follow procedures but to understand the causality behind them, ensuring a self-validating system of safety within your laboratory.

Understanding the Hazard Profile of 5-Aminoindole Hydrochloride

Before we delve into disposal procedures, it is paramount to understand the inherent risks associated with 5-Aminoindole hydrochloride. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Its unique biochemical properties, which make it a valuable building block in the synthesis of novel therapeutics, particularly in oncology and neuropharmacology, also necessitate careful handling to avoid unintended biological effects.[2]

The primary hazards to be aware of include:

  • Acute Toxicity: Harmful upon ingestion, dermal contact, or inhalation.[1]

  • Irritation: May cause irritation to the skin, eyes, and respiratory tract.[3]

  • Environmental Hazards: While specific data for 5-Aminoindole hydrochloride is limited, related indole compounds are noted to be very toxic to aquatic life.[4][5] Therefore, preventing its entry into drains and waterways is of utmost importance.[4][5][6]

Due to these hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated, well-ventilated area, preferably a chemical fume hood.[1]

Core Principles of 5-Aminoindole Hydrochloride Disposal

The overarching principle for the disposal of 5-Aminoindole hydrochloride is that it should be treated as hazardous chemical waste. It must not be disposed of down the drain or in regular trash.[4][5][6][7][8] The recommended disposal route is through a licensed professional waste disposal service, often involving incineration in a chemical scrubber.[4]

The following sections provide a detailed, step-by-step guide to ensure the safe and compliant disposal of this compound.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring that each step logically follows from the previous one, minimizing the risk of error.

1. Waste Identification and Segregation:

  • Initial Assessment: As soon as you determine that a container of 5-Aminoindole hydrochloride is waste (e.g., expired, contaminated, or residual), it must be designated for disposal.

  • Segregation is Key: Do not mix 5-Aminoindole hydrochloride waste with other chemical waste streams unless you are certain of their compatibility.[5] It is incompatible with strong oxidizing agents.[1][3] Mixing with incompatible materials can lead to dangerous reactions. For this reason, it is best practice to collect it in a dedicated waste container.

2. Personal Protective Equipment (PPE):

Before handling the waste, ensure you are wearing the appropriate PPE:

PPE ComponentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile). Always inspect for tears or punctures before use.To prevent skin contact, as the compound is harmful upon dermal absorption.[1]
Eye Protection Safety glasses with side shields or chemical safety goggles.To protect eyes from dust particles or splashes.
Lab Coat A standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection If handling outside of a fume hood or if dust is generated, a NIOSH-approved respirator may be necessary.[3]To prevent inhalation of the harmful dust.[1]

3. Waste Containerization and Labeling:

  • Container Selection: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[9] The original container is often a suitable option.[5]

  • Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "5-Aminoindole hydrochloride".[9] Include the date when the waste was first added to the container. Accurate labeling is a legal requirement and crucial for the safety of waste handlers.

4. Spill Management:

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.[4]

  • Containment: Prevent the spill from spreading and entering drains.[4][5][6]

  • Cleanup: For small spills, carefully sweep or vacuum up the solid material, avoiding dust generation.[3] Place the collected material into a labeled hazardous waste container.[3] Clean the spill area with a suitable solvent and then with soap and water. All cleanup materials (e.g., absorbent pads, contaminated gloves) must also be disposed of as hazardous waste.

5. Storage of Waste:

  • Designated Area: Store the sealed and labeled waste container in a designated, well-ventilated, and secure area away from incompatible materials.[1][3]

  • Secondary Containment: It is good practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

6. Final Disposal:

  • Licensed Waste Contractor: Arrange for the collection and disposal of the waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[4][10]

  • Documentation: Ensure all necessary paperwork is completed for the waste transfer, in accordance with local and national regulations.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 5-Aminoindole hydrochloride.

DisposalWorkflow 5-Aminoindole Hydrochloride Disposal Workflow start Material Identified as Waste assess_hazards Assess Hazards - Acute Toxicity - Irritant - Environmental Hazard start->assess_hazards don_ppe Don Appropriate PPE - Gloves - Eye Protection - Lab Coat assess_hazards->don_ppe spill_check Is there a spill? don_ppe->spill_check spill_procedure Follow Spill Cleanup Protocol - Contain - Clean - Dispose of cleanup materials as hazardous waste spill_check->spill_procedure Yes containerize Containerize Waste - Use compatible, sealed container - Original container is a good option spill_check->containerize No spill_procedure->containerize label_waste Label Container - 'HAZARDOUS WASTE' - '5-Aminoindole hydrochloride' - Accumulation Start Date containerize->label_waste store_waste Store Safely - Designated, ventilated area - Away from incompatibles - Secondary containment label_waste->store_waste contact_ehs Contact EHS or Licensed Waste Contractor for Pickup store_waste->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Decision workflow for the safe disposal of 5-Aminoindole hydrochloride.

Conclusion: A Culture of Safety

The responsible disposal of 5-Aminoindole hydrochloride is a tangible reflection of a laboratory's commitment to safety and environmental protection. By understanding the "why" behind each step—from hazard assessment to final disposal—researchers can move beyond mere compliance to cultivate a deeply ingrained culture of safety. This proactive approach not only protects individuals and the environment but also upholds the integrity of the scientific community.

References

  • Carl ROTH. (2024, March 2). Safety Data Sheet: 5-Aminolevulinic acid hydrochloride. Retrieved from [Link]

  • Chem-Supply. (n.d.). 5-Aminoindole(5192-03-0)MSDS Melting Point Boiling Density Storage Transport. Retrieved from [Link]

  • AFG Bioscience LLC. (2016, April 1). (R)-(-)-1-Aminoindane hydrochloride - SAFETY DATA SHEET. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Stericycle. (2025, May 20). The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • Neogen. (2019, October 30). Kovac's Indole Reagent, Safety Data Sheet, English. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • eCFR. (n.d.). 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. Retrieved from [Link]

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Personal Protective Equipment (PPE) & Handling Guide: 5-Aminoindole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Status: HIGH CAUTION Primary Hazard: Toxic in Contact with Skin (H311) & Serious Eye Damage (H318) [1]

Handling 5-Aminoindole hydrochloride (CAS: 5561-09-2 / 65795-92-8) requires protocols significantly stricter than standard organic synthesis due to its high dermal toxicity and potential for irreversible eye damage. Unlike benign intermediates, this compound poses immediate risks of systemic toxicity via skin absorption and permanent vision loss upon contact.

Core Operational Rule: All handling of the neat solid must occur inside a certified chemical fume hood. Zero skin contact tolerance is the operational standard.

Hazard Assessment & Risk Analysis

Understanding the mechanism of injury is critical for selecting the right PPE.

Hazard ClassH-CodeCritical Implication for Researcher
Acute Toxicity, Dermal H311 High Risk. The compound can permeate standard clothing. Systemic toxicity can occur rapidly upon skin contact. Standard lab coats are insufficient.
Serious Eye Damage H318 Critical Risk. Corrosive/irritant nature means a splash or dust contact can cause corneal opacity or blindness. Safety glasses with side shields are inadequate for powder handling.
Acute Toxicity, Oral H302 Harmful if swallowed.[1][2] Addressed via standard hygiene (no eating/gloving protocols).
STOT - Single Exposure H335 Respiratory irritation.[1][3][4] Inhalation of dust triggers mucosal inflammation.
Chemical Stability N/AAir & Light Sensitive. Indole derivatives oxidize rapidly. Darkening of the solid indicates degradation (formation of quinoidal species).

PPE Technical Specifications (Selection Matrix)

A. Hand Protection (The "Double-Barrier" System)

Requirement: Zero permeation tolerance.

  • Primary Layer (Inner): 4 mil Nitrile (Examination grade).

  • Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene (Extended Cuff).

  • Rationale: 5-Aminoindole HCl is an organic salt. While ionic, the indole core is lipophilic enough to permeate thin latex. Nitrile offers superior chemical resistance to aromatic amines. The outer glove must cover the lab coat cuff to prevent "wrist gap" exposure.

  • Protocol: Inspect outer gloves every 15 minutes. Change immediately if colored spots (oxidation) appear.

B. Eye & Face Protection

Requirement: Sealed protection against micro-particles.

  • Standard: Chemical Splash Goggles (ANSI Z87.1+ D3 rating).

  • Contraindicated: Standard safety glasses. Dust particles can bypass side shields, reacting with eye moisture to form acidic, corrosive zones (HCl hydrolysis).

  • High-Volume Handling (>5g): Add a Face Shield over goggles to protect the neck and face from projectile powder.

C. Respiratory Protection

Requirement: Source capture.

  • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Spill/Outside Hood): Full-face respirator with P100 (HEPA) and OV (Organic Vapor) cartridges. The OV cartridge protects against amine vapors if decomposition occurs; P100 captures the salt dust.

D. Body Protection
  • Standard: 100% Cotton Lab Coat (Fire resistant, liquid absorbent).

  • Enhanced (Recommended): Disposable Tyvek® sleeves or apron. Since H311 indicates toxic dermal absorption, a Tyvek layer prevents dust accumulation on the reusable lab coat, which could transfer to the skin later.

Operational Protocol: Safe Handling Workflow

Phase 1: Preparation (The "Dry & Dark" Rule)
  • Atmosphere: Ensure the fume hood is clear of clutter. If possible, handle under an inert atmosphere (Nitrogen/Argon) as the HCl salt is hygroscopic and the free base is oxidation-prone.

  • Lighting: Dim hood lights or wrap the reaction flask in aluminum foil immediately. Light accelerates the formation of toxic oxidation byproducts.

  • Staging: Place a disposable weighing boat inside a secondary containment tray within the hood.

Phase 2: The Transfer (Critical Control Point)
  • Donning: Put on inner gloves -> Lab coat -> Tyvek sleeves -> Outer gloves (taped to sleeves if necessary) -> Goggles.

  • Weighing:

    • Do not use a spatula that has touched strong oxidizers.

    • Transfer solid gently to minimize aerosolization.

    • Static Control: Use an anti-static gun if the powder is "fly-away," as static dispersal increases inhalation risk.

  • Solubilization: Dissolve the solid immediately in the reaction solvent (e.g., Methanol, DMSO) to "lock down" the dust hazard.

Phase 3: Decontamination & Doffing
  • Wipe Down: Clean the balance and hood surface with a methanol-dampened tissue (collect as hazardous waste).

  • Doffing Sequence:

    • Remove outer gloves (turn inside out).

    • Remove goggles (handle by straps).

    • Remove lab coat/sleeves.

    • Remove inner gloves.[5]

    • Wash hands immediately with soap and cool water. (Warm water opens pores, potentially increasing absorption of any trace residue).

Visualizations

Figure 1: PPE Selection Logic for H311/H318 Hazards

This decision tree illustrates the logic for selecting protective gear based on the specific quantity and state of the chemical.

PPE_Decision_Tree Start Handling 5-Aminoindole HCl State Physical State? Start->State Solid Solid / Powder State->Solid Dust Hazard Solution In Solution State->Solution Splash Hazard Qty Quantity > 1g? Solid->Qty SetB PPE SET B: Single Nitrile Gloves Safety Glasses Fume Hood Solution->SetB HighRisk High Risk: Dust + Dermal Qty->HighRisk Yes StdRisk Standard Risk Qty->StdRisk No SetC PPE SET C (CRITICAL): Double Nitrile (Extended Cuff) Face Shield + Goggles Respirator (if outside hood) HighRisk->SetC SetA PPE SET A: Double Nitrile Gloves Splash Goggles Fume Hood Tyvek Sleeves StdRisk->SetA

Caption: Decision matrix for scaling PPE based on physical state and quantity, prioritizing protection against dust inhalation and dermal absorption.

Figure 2: Safe Handling Workflow (Causality Chain)

This diagram maps the operational steps to the specific safety rationale, ensuring every action has a "Why."

Workflow Step1 1. Nitrogen Flush Why1 Prevents Oxidation (Quality Control) Step1->Why1 Step2 2. Double Glove Step1->Step2 Why2 H311 Protection (Toxic Dermal) Step2->Why2 Step3 3. Dissolve Rapidly Step2->Step3 Why3 Eliminates Dust (H335/H318 Control) Step3->Why3 Step4 4. Acidic Waste Step3->Step4 Why4 Prevents Polymerization Step4->Why4

Caption: Operational workflow linking procedural steps directly to hazard mitigation strategies.

Emergency & Disposal Procedures

Spill Response
  • Evacuate: If a large amount of powder (>10g) is aerosolized outside the hood, evacuate the immediate area.

  • PPE Upgrade: Do not re-enter without a full-face respirator (P100).

  • Neutralization: Cover spill with a damp absorbent pad (dampened with water/methanol) to prevent dust. Do not dry sweep.

  • Clean: Wipe area with 5% aqueous surfactant solution, followed by water.

Waste Disposal[6][7][8][9]
  • Classification: Hazardous Organic Waste (Toxic).

  • Protocol: Dissolve in a combustible solvent (e.g., acetone or ethanol). Label clearly as "Toxic - Indole Derivative."

  • Destruction: Must be incinerated in a chemical incinerator equipped with an afterburner and scrubber (to handle Nitrogen oxides and HCl gas evolution).

References

  • PubChem. (n.d.). Compound Summary: 5-Aminoindole.[6] National Library of Medicine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.